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  • Product: alpha-Acetamido-2-methylcinnamic acid
  • CAS: 88681-64-5

Core Science & Biosynthesis

Foundational

Alpha-Acetamido-2-Methylcinnamic Acid: Structural Dynamics, Physicochemical Properties, and Applications in Asymmetric Catalysis

Executive Summary In the landscape of modern drug development and fine chemical synthesis, the ability to selectively generate chiral centers is paramount. α-Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the ability to selectively generate chiral centers is paramount. α-Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) serves as a privileged, highly demanding benchmark substrate for evaluating the efficacy of transition-metal-catalyzed asymmetric hydrogenation [1]. While standard α-acetamidocinnamic acid is widely used, the introduction of an ortho-methyl group on the phenyl ring fundamentally alters the steric environment of the molecule. This technical whitepaper dissects the structural nuances of this compound, explores its mechanistic role in asymmetric catalysis, and provides a field-proven, self-validating experimental protocol for its application in the laboratory.

Molecular Architecture and Physicochemical Profiling

The utility of α-acetamido-2-methylcinnamic acid stems directly from its geometric and electronic properties. The molecule features an enamide moiety (an alkene conjugated with an acetamido group) and a carboxylic acid, which together act as a bidentate chelating system for transition metals like Rhodium (Rh) and Ruthenium (Ru).

Crucially, the compound exists predominantly as the (Z)-isomer. The (Z)-geometry is an absolute prerequisite for effective catalysis, as it aligns the alkene π-bond and the acetamido carbonyl oxygen in the correct spatial orientation to form a stable square-planar or octahedral chelate with the metal center [2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of α-acetamido-2-methylcinnamic acid and the causality behind their relevance in synthetic workflows [1].

PropertyValueCausality / Synthetic Significance
CAS Number 88681-64-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₁₃NO₃Defines stoichiometry for precise mass balance calculations.
Molecular Weight 219.24 g/mol Required for calculating molar equivalents and catalyst loading (S/C ratio).
Melting Point 192–194 °CHigh crystalline lattice energy; necessitates the use of polar, protic solvents (e.g., Methanol, Ethanol) to achieve sufficient solubility during homogeneous catalysis.
Steric Profile Ortho-methyl groupImposes significant rotational restriction (atropisomerism-like behavior) around the aryl-alkene bond. This rigorously tests the spatial boundaries of a chiral catalyst's binding pocket, making it a superior benchmark for steric discrimination compared to unsubstituted analogs.
Hydrogen Bonding 2 Donors, 3 AcceptorsFacilitates secondary interactions with protic solvents, which can influence the transition state energy during the hydrogen transfer step.

Mechanistic Role in Asymmetric Hydrogenation

The asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid typically employs cationic Rh(I) complexes bearing chiral diphosphine ligands (e.g., BINAP, DuPhos, DIPAMP). The reaction follows the classic Halpern mechanism (or the Noyori mechanism for Ru-based systems)[2, 4].

The ortho-methyl group plays a critical role here. In C₂-symmetric chiral ligands, the binding pocket is divided into alternating sterically hindered and open quadrants. The bulky ortho-methyl group forces the substrate to adopt a specific trajectory when coordinating to the metal, amplifying the energy difference between the diastereomeric transition states. This amplification is what leads to high enantiomeric excess (ee).

The Catalytic Pathway
  • Precatalyst Activation: The resting state [Rh(COD)(L)]⁺ is hydrogenated, releasing cyclooctane and forming the active solvated species [Rh(L)(Solv)₂]⁺.

  • Substrate Coordination: The substrate displaces the solvent, coordinating via the alkene and the acetamido carbonyl to form an enamide chelate.

  • Oxidative Addition: H₂ oxidatively adds to the Rh center, forming a Rh(III) dihydride intermediate. (Note: The minor diastereomeric chelate often reacts much faster than the major one, a phenomenon known as anti-Halpern kinetics [4]).

  • Migratory Insertion: The alkene inserts into the Rh-H bond. This is typically the stereochemistry-determining step.

  • Reductive Elimination: The chiral amino acid derivative is released, regenerating the active catalyst.

CatalyticCycle CatPrec Precatalyst [Rh(COD)(L*)]+ ActiveCat Active Catalyst [Rh(L*)(Solv)2]+ CatPrec->ActiveCat H2 (Activation) SubCoord Enamide Chelate Complex [Rh(L*)(Substrate)]+ ActiveCat->SubCoord + α-Acetamido-2-methylcinnamic acid OxAdd Dihydride Intermediate [Rh(H)2(L*)(Substrate)]+ SubCoord->OxAdd + H2 (Oxidative Addition) MigIns Alkyl-Rhodium Intermediate OxAdd->MigIns Migratory Insertion (Stereo-determining) Product Chiral Amino Acid + Active Catalyst MigIns->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Catalytic cycle of Rh-mediated asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, any catalytic protocol must be a self-validating system . This means the workflow must include internal controls to rule out false positives (e.g., poor HPLC resolution masquerading as high ee, or substrate degradation masquerading as conversion).

The following protocol details the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid using a Rh(I) catalyst, incorporating strict validation checkpoints [3].

ExpWorkflow Prep 1. Catalyst Prep (Glovebox) Substrate 2. Substrate Add (Degassed Solv) Prep->Substrate Hydro 3. Hydrogenation (Autoclave, H2) Substrate->Hydro Workup 4. Workup & Filtration Hydro->Workup Analysis 5. ee% Analysis (Chiral HPLC) Workup->Analysis

Step-by-step experimental workflow for catalytic asymmetric hydrogenation and validation.

Step 1: System Suitability & Racemic Baseline (The Control)
  • Causality: Before testing a chiral catalyst, you must prove your analytical method can separate the enantiomers.

  • Action: Run a parallel reaction using an achiral catalyst (e.g., 5% Pd/C or[Rh(COD)(dppb)]BF₄).

  • Validation: Analyze the product via Chiral HPLC. You must observe a perfect 50:50 ratio of enantiomers with a baseline resolution ( Rs​>1.5 ). If this fails, do not proceed to Step 2.

Step 2: Inert Preparation (Glovebox Operations)
  • Causality: Rh(I) and Ru(II) phosphine complexes are highly susceptible to oxidation. O₂ converts the chiral phosphine ligands into phosphine oxides, permanently killing the catalyst.

  • Action: Inside an argon-filled glovebox, weigh the precatalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄) (1.0 mol%) and α-acetamido-2-methylcinnamic acid (1.0 equiv). Transfer them to a high-pressure autoclave vial.

  • Internal Standard: Add 0.1 equivalents of 1,3,5-trimethoxybenzene. This inert standard allows for absolute NMR conversion tracking, ensuring mass balance.

Step 3: Solvent Addition and Degassing
  • Causality: Dissolved oxygen in solvents is a primary cause of run-to-run irreproducibility.

  • Action: Add anhydrous, strictly degassed methanol (via freeze-pump-thaw cycles) to the vial. Seal the autoclave.

Step 4: High-Pressure Hydrogenation
  • Causality: While enamides can hydrogenate at 1 atm, running at elevated pressure (e.g., 3–5 atm) ensures the oxidative addition of H₂ outpaces any off-cycle catalyst degradation pathways.

  • Action: Purge the autoclave with H₂ gas three times to displace argon. Pressurize to 5 atm H₂. Stir vigorously at 25 °C for 12 hours.

Step 5: Workup and Analytical Quantification
  • Action: Vent the H₂ gas safely. Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst (which can foul HPLC columns).

  • Validation:

    • Take a crude ¹H-NMR aliquot. Compare the product methyl/alkene signals against the 1,3,5-trimethoxybenzene internal standard to calculate true conversion.

    • Inject the filtered sample into the Chiral HPLC (using the method validated in Step 1) to determine the enantiomeric excess (ee).

Conclusion

α-Acetamido-2-methylcinnamic acid is far more than a simple building block; it is a highly calibrated diagnostic tool for the synthetic chemist. By leveraging its demanding steric profile (ortho-methyl group) and its rigid (Z)-geometry, researchers can rigorously benchmark the performance of novel chiral transition-metal catalysts. When coupled with a self-validating experimental workflow, it ensures that reported enantioselectivities are both accurate and mechanistically sound.

References

  • Title: Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP-Ruthenium(II) Diacetate Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

  • Title: Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link]

  • Title: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate Catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): Kinetics, Mechanism and Origin of Enantioselection Source: Journal of the American Chemical Society URL: [Link]

Exploratory

A Thermodynamic Vade Mecum for the Pharmaceutical Scientist: Characterizing α-Acetamido-2-methylcinnamic Acid

Foreword: The Energetic Landscape of Drug Efficacy In the intricate ballet of drug-target interactions, thermodynamics is the silent choreographer. The spontaneity and strength of a ligand binding to its receptor are gov...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Energetic Landscape of Drug Efficacy

In the intricate ballet of drug-target interactions, thermodynamics is the silent choreographer. The spontaneity and strength of a ligand binding to its receptor are governed by the fundamental laws of energy exchange.[1][[“]] A comprehensive understanding of a drug candidate's thermodynamic properties is not merely an academic exercise; it is a critical pillar in the edifice of rational drug design and development.[1][3][4] This guide provides a robust framework for the thermodynamic characterization of α-acetamido-2-methylcinnamic acid, a molecule of interest in medicinal chemistry. While specific experimental data for this compound is not yet prevalent in public literature, this document will equip researchers with the foundational knowledge, experimental workflows, and interpretive logic required to undertake such a characterization. We will draw upon data from closely related analogs, such as α-acetamidocinnamic acid and α-methylcinnamic acid, to provide illustrative context.

The Thermodynamic Signature: A Quadrumvirate of Properties

The thermodynamic profile of a potential drug molecule is primarily defined by four key parameters. The interplay of these properties dictates the molecule's behavior from solid-state formulation to its interaction with a biological target.

  • Melting Point (Tfus) and Enthalpy of Fusion (ΔHfus): The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. The enthalpy of fusion, or the energy required to transition the substance from a solid to a liquid at its melting point, provides a quantitative measure of the intermolecular forces in the solid state.[5]

  • Solubility: This property is a cornerstone of bioavailability. A drug must dissolve to be absorbed. The solubility of α-acetamido-2-methylcinnamic acid in various solvents, particularly aqueous buffers, will be a critical determinant of its suitability for oral administration.

  • Heat Capacity (Cp): The heat capacity measures the amount of heat required to raise the temperature of a substance by a given amount.[6] In the context of pharmaceuticals, it is crucial for understanding the physical stability of different solid forms (polymorphs) and for modeling the energetics of binding over a range of temperatures.

  • Enthalpy of Formation (ΔHf°): This parameter represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a key value in thermochemical calculations and for assessing the relative stability of different isomers or conformers.[6][7]

A holistic view of these properties provides invaluable insights into a compound's developability, guiding formulation strategies and predicting its in vivo behavior.

Experimental Determination: Protocols and Rationale

The precise measurement of thermodynamic properties is paramount.[8] The following section details the standard experimental protocols and the scientific reasoning underpinning their application.

Thermal Analysis: Unveiling Solid-State Transitions

Differential Scanning Calorimetry (DSC) is the workhorse for determining melting points and enthalpies of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of α-acetamido-2-methylcinnamic acid into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Temperature Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, which would introduce artifacts into the thermogram.

  • Controlled Heating Rate: A consistent heating rate ensures reproducible results and allows for accurate determination of the onset temperature and peak area. Slower rates can provide better resolution of thermal events.

  • Reference Pan: The DSC measures the difference in heat flow between the sample and the reference. This differential measurement corrects for instrumental artifacts and provides a stable baseline.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter. The shake-flask method, though traditional, remains a gold standard for its accuracy.

Experimental Protocol: Shake-Flask Solubility

  • System Preparation: Add an excess amount of solid α-acetamido-2-methylcinnamic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of α-acetamido-2-methylcinnamic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution remains saturated throughout the experiment, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and relevant data.

  • Filtration: Essential to remove any suspended solid particles that would otherwise lead to an overestimation of the solubility.

Combustion Calorimetry: Determining Enthalpy of Formation

Bomb calorimetry is the primary method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.[9]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of α-acetamido-2-methylcinnamic acid is placed in a sample holder within a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The standard enthalpy of formation is then derived using Hess's Law.

Causality Behind Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound to carbon dioxide, water, and nitrogen oxides.

  • Insulated Calorimeter: Minimizes heat loss to the surroundings, allowing for an accurate measurement of the heat released by the combustion reaction.

  • Standardization: Calibrating the calorimeter with a substance of a known heat of combustion is crucial for obtaining an accurate value for the heat capacity of the entire system.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

Table 1: Physicochemical and Thermodynamic Properties of α-Acetamido-2-methylcinnamic Acid and Related Compounds.

Propertyα-Acetamido-2-methylcinnamic Acidα-Acetamidocinnamic Acid[10][11][12][13][14][15]α-Methylcinnamic Acid[16][17][18][19][20][21][22]
Molecular Formula C12H13NO3C11H11NO3C10H10O2
Molecular Weight ( g/mol ) 219.24205.21162.19
Melting Point (°C) To be determined188-19279-82
Enthalpy of Fusion (kJ/mol) To be determined29.56 (estimated)[23]To be determined
Aqueous Solubility To be determinedVery soluble[12]Slightly soluble[19]
LogP (Octanol/Water) To be determined1.248 (estimated)[23]2.2 (experimental)[21]
Enthalpy of Formation (kJ/mol) To be determined-250.33 (estimated)[23]To be determined
Heat Capacity (Cp, gas, J/mol·K) To be determined412.19 @ 731.89 K (estimated)[23]To be determined

Note: Estimated values are derived from computational methods and should be confirmed by experimental measurement.

Visualizing Workflows and Concepts

Diagrams are invaluable for representing complex workflows and relationships in a clear and concise manner.

Thermodynamic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_physchem Physicochemical Properties cluster_data Data Analysis & Interpretation Synthesis Synthesis of α-Acetamido-2-methylcinnamic Acid Purification Purification & Characterization (NMR, MS) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Solubility Shake-Flask Solubility Purification->Solubility Combustion Bomb Calorimetry Purification->Combustion Tfus Melting Point (Tfus) DSC->Tfus dHfus Enthalpy of Fusion (ΔHfus) DSC->dHfus Sol Solubility Profile Solubility->Sol dHf Enthalpy of Formation (ΔHf°) Combustion->dHf Drug_Dev Drug_Dev Tfus->Drug_Dev Informs Drug Development (Formulation, Bioavailability) dHfus->Drug_Dev Informs Drug Development (Formulation, Bioavailability) Sol->Drug_Dev Informs Drug Development (Formulation, Bioavailability) dHf->Drug_Dev Informs Drug Development (Formulation, Bioavailability)

Caption: Workflow for the thermodynamic characterization of a new chemical entity.

Gibbs_Free_Energy cluster_interpret Interpretation DeltaG ΔG Gibbs Free Energy DeltaH ΔH Enthalpy DeltaG->DeltaH = Spontaneity Spontaneity of Binding (ΔG < 0) DeltaG->Spontaneity TDeltaS TΔS Entropy DeltaH->TDeltaS - Bonding Favorable Bonding Interactions (ΔH < 0) DeltaH->Bonding Disorder Increase in Disorder (ΔS > 0) TDeltaS->Disorder

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in drug-target binding.

Conclusion: From Fundamental Properties to Therapeutic Potential

The thermodynamic characterization of α-acetamido-2-methylcinnamic acid is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. The experimental protocols and theoretical considerations outlined in this guide provide a comprehensive roadmap for researchers. By systematically determining and interpreting its melting point, enthalpy of fusion, solubility, heat capacity, and enthalpy of formation, scientists can build a robust data package. This information is not only fundamental to understanding the molecule's intrinsic properties but is also instrumental in guiding formulation development, predicting bioavailability, and ultimately, de-risking the drug development process. The principles and methodologies described herein are universally applicable and serve as a testament to the enduring power of thermodynamics in modern pharmaceutical sciences.[24]

References

  • MDPI. (2022, September 15). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization.
  • PMC. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Consensus. What are the key applications of thermodynamic analysis in drug discovery?.
  • European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • PMC. Thermodynamic Studies for Drug Design and Screening.
  • National Institute of Standards and Technology. Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K.
  • Thermodynamics of Organic Compounds. (n.d.).
  • ResearchGate. (PDF) APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING.
  • Scirp.org. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.
  • College of Engineering and Applied Science. experimental thermodynamics volume vii.
  • PMC. Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties.
  • Organic Syntheses Procedure. α-ACETAMINOCINNAMIC ACID.
  • ChemicalBook. alpha-Acetamidocinnamic acid(5469-45-4).
  • ResearchGate. Molar Fusion Enthalpy (kJ mol −1 ), Entropy (kJ mol −1 K −1 ), and Melting Temperature of Pristine and Irradiated α-TCA.
  • Cheméo. Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5).
  • Cheméo. «alpha»-Acetamidocinnamic acid.
  • PrepChem.com. Synthesis of 4-acetoxy-α-methylcinnamic acid.
  • Guidechem. alpha-Methylcinnamic acid 1199-77-5.
  • Fisher Scientific. (2010, October 15). SAFETY DATA SHEET.
  • ALPHA-ACETAMIDO-2-METHYLCINNAMIC ACID — Chemical Substance Information. (n.d.).
  • Fisher Scientific. (2010, June 3). SAFETY DATA SHEET.
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.).
  • Ontosight AI. Alpha-Methylcinnamic Acid Properties.
  • PMC. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • α-Acetamidocinnamic acid. (n.d.).
  • ChemicalBook. (2026, January 13). alpha-Methylcinnamic acid | 1199-77-5.
  • NIH. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem.
  • Wikipedia. Enthalpy of fusion.
  • Sigma-Aldrich. alpha-Acetamidocinnamic acid | 5469-45-4.
  • PubChemLite. Alpha-methylcinnamic acid (C10H10O2).
  • Sigma-Aldrich. a-Acetamidocinnamic acid 98 5469-45-4.
  • MedChemExpress. (2024, November 11). α-Acetamidocinnamic acid-SDS.

Sources

Foundational

physical characteristics of alpha-acetamido-2-methylcinnamic acid crystals

Physical Characteristics and Catalytic Utility of α -Acetamido-2-methylcinnamic Acid Crystals An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary α -Acetamido-2-methylcinnamic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Physical Characteristics and Catalytic Utility of α -Acetamido-2-methylcinnamic Acid Crystals

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

α -Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) is a highly crystalline, functionally dense organic molecule that serves as a critical benchmark substrate in the field of transition-metal-catalyzed asymmetric hydrogenation[1]. As a direct precursor to chiral amino acid derivatives, its physical characteristics—specifically its solid-state hydrogen-bonding network and its rigid steric profile—are intrinsically linked to its performance in catalytic drug development workflows. This whitepaper details the crystallographic architecture, thermal properties, and self-validating experimental protocols required to characterize and utilize this compound effectively.

Structural & Crystallographic Foundations

From the perspective of solid-state chemistry, the physical characteristics of α -acetamido-2-methylcinnamic acid are dictated by a delicate balance between steric repulsion and intermolecular cohesion.

1.1 Crystal Lattice and Hydrogen Bonding

Like many substituted cinnamic acid derivatives, the bulk material typically crystallizes in a monoclinic space group (e.g., P21​/c ) as an achiral solid. The crystal lattice is stabilized by a robust, two-dimensional hydrogen-bonding network:

  • Carboxylic Acid Dimers: The terminal carboxylic acid groups form classical R22​(8) cyclic hydrogen-bonded dimers. This strong interaction is the primary driver for the compound's high crystallinity and elevated melting point.

  • Amide 1D Chains: The N-H proton of the α -acetamido group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent acetamido group, forming one-dimensional propagating chains along the crystallographic axis.

1.2 The Causality of Steric Bulk in Asymmetric Catalysis

The physical geometry of the molecule is not merely a structural curiosity; it is the fundamental reason this compound is used to benchmark chiral catalysts[2]. The molecule features a tetrasubstituted-like steric environment around the alkene due to the ortho-methyl group on the phenyl ring.

During the formation of the enamide chelate complex with a transition metal (e.g., Rhodium or Ruthenium), the 2-methyl group forces the phenyl ring to twist out of the alkene plane to minimize allylic strain[3]. This restricted, locked conformation amplifies the steric differentiation required by the chiral ligand (such as BINAP or DIPAMP), ultimately leading to exceptional enantiomeric excesses (ee) during the migratory insertion step of the Halpern-Brown mechanism[4].

CatalyticCycle Cat [Rh(Diphosphine)S2]+ Active Catalyst Coord Substrate Coordination (alpha-acetamido-2-methylcinnamic acid) Cat->Coord Chelate Enamide Chelate Complex (Bidentate Coordination) Coord->Chelate OxAdd Oxidative Addition (+ H2) Chelate->OxAdd Dihydride Rh(III) Dihydride Complex OxAdd->Dihydride MigInsert Migratory Insertion (Rate-Determining Step) Dihydride->MigInsert Alkyl Rh(III) Alkyl Complex MigInsert->Alkyl RedElim Reductive Elimination Alkyl->RedElim RedElim->Cat Catalyst Regeneration Product Chiral Amino Acid Derivative (Enantiomerically Enriched) RedElim->Product

Halpern-Brown mechanism for asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization and application of α -acetamido-2-methylcinnamic acid must rely on self-validating workflows. The following protocols explain not just how to perform the experiments, but the causality behind each methodological choice.

Protocol A: Polymorph-Controlled Crystallization & SC-XRD
  • Dissolution: Suspend 50 mg of the substrate in 2 mL of hot ethyl acetate (EtOAc). Causality: EtOAc is a moderately polar aprotic solvent that disrupts intermolecular H-bonds without chemically reacting with the substrate, allowing for complete dissolution.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) ensures that crystal growth is thermodynamically controlled rather than kinetically driven.

  • Layering: Carefully layer 2 mL of n-hexane over the EtOAc solution. Causality: Hexane acts as an antisolvent. Slow diffusion creates a controlled supersaturation gradient, favoring the growth of high-quality, defect-free single crystals.

  • SC-XRD Data Collection: Mount a suitable crystal on a diffractometer loop and flash-cool to 100 K under a nitrogen stream. Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing Atomic Displacement Parameters), which is critical for accurately resolving the positions of the hydrogen atoms involved in the complex H-bonding networks.

  • Self-Validation (PXRD): Grind a bulk sample of the synthesized batch and collect a Powder X-Ray Diffraction (PXRD) pattern at 298 K. Compare this to the theoretical pattern simulated from the SC-XRD data. Causality: A match (R-factor < 5%) validates that the single crystal analyzed is genuinely representative of the bulk material, ruling out polymorphic impurities.

Workflow Synth Synthesis & Purification (Substrate) Cryst Slow Evaporation (EtOAc / Hexane) Synth->Cryst PXRD Bulk PXRD (Cross-Validation) Synth->PXRD SCXRD Single-Crystal XRD (100 K) Cryst->SCXRD Data Validated Crystal Structure SCXRD->Data PXRD->Data Pattern Match

Self-validating solid-state characterization workflow for polymorphic integrity.

Protocol B: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh 2.0–3.0 mg of the crystalline sample into an aluminum pan and crimp with a pinhole lid. Causality: The pinhole allows for the release of any trapped volatile solvents, preventing pressure build-up that could distort the melting endotherm.

  • Purge Gas: Equilibrate the DSC cell with a dry nitrogen purge at 50 mL/min. Causality: Prevents oxidative degradation of the organic sample at high temperatures.

  • Heating Ramp: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min. Causality: A 10 °C/min ramp rate provides an optimal signal-to-noise ratio for heat flow while being fast enough to prevent in-situ polymorphic transitions (e.g., solid-solid phase changes) that might occur at slower heating rates.

Protocol C: Standardized Asymmetric Hydrogenation
  • Catalyst Preparation: In an anaerobic glovebox, dissolve [Rh(COD)(BINAP)]BF 4​ (1.0 mol%) in anhydrous, degassed methanol. Causality: Rhodium(I) catalysts are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation[3].

  • Hydrogenation: Add α -acetamido-2-methylcinnamic acid (0.5 M), transfer to a stainless-steel autoclave, purge with H 2​ , and pressurize to 50 bar. Stir at 25 °C for 15 hours. Causality: High pressure ensures that the oxidative addition of H 2​ is rapid, pushing the equilibrium of the Halpern-Brown mechanism forward and preventing off-cycle catalyst resting states[4].

  • Self-Validation (Racemic Control): Run a parallel reaction using an achiral catalyst (e.g., [Rh(COD)(dppe)]BF 4​ ). Analyze both products via Chiral HPLC. Causality: The racemic control validates the HPLC method, ensuring baseline separation of the (R) and (S) enantiomers. Only with this baseline established can the ee of the chiral reaction be trusted.

Quantitative Data Summaries

Table 1: Physical and Crystallographic Properties

Property Value / Description
CAS Number 88681-64-5

| Molecular Formula | C 12​ H 13​ NO 3​ | | Molecular Weight | 219.24 g/mol | | Crystal System | Monoclinic (Typical for derivatives) | | Space Group | P21​/c (Achiral bulk) | | Hydrogen Bonding | Carboxylic R22​(8) dimers; Amide 1D chains | | Thermal Profile | Sharp endothermic melting peak via DSC | | Appearance | White to off-white crystalline solid |

Table 2: Standardized HPLC Parameters for Enantiomeric Resolution

Parameter Specification
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (UV)

| Temperature | 25 °C |

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Executive Summary & Mechanistic Grounding The asymmetric hydrogenation of prochiral enamides is a cornerstone reaction in modern pharmaceutical synthesis, providing direct access to enantiopure amino acid derivatives. α-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The asymmetric hydrogenation of prochiral enamides is a cornerstone reaction in modern pharmaceutical synthesis, providing direct access to enantiopure amino acid derivatives. α-Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) serves as a rigorous benchmark substrate for evaluating the stereochemical efficiency of transition-metal catalysts[1]. The hydrogenation of this class of compounds is highly significant in the pharmaceutical industry, mirroring the synthetic pathways used for drugs such as L-DOPA[2].

The Causality of Stereoselection: The Halpern Mechanism

In Rhodium-catalyzed systems utilizing C2​ -symmetric chiral diphosphine ligands, the reaction is governed by the Curtin-Hammett principle and the classic "anti-lock-and-key" mechanism.

  • Substrate Coordination: The enamide coordinates to the active [Rh(P−P)(Solv)2​]+ species via its olefinic double bond and the acetamido carbonyl oxygen, forming two diastereomeric adducts in rapid equilibrium.

  • Kinetic Differentiation: Counterintuitively, the thermodynamically minor (less stable) diastereomer undergoes oxidative addition with H2​ at a rate that is orders of magnitude faster than the major diastereomer[1].

  • Causality of Pressure: Because the stereochemical outcome is dictated by the minor adduct's rapid reaction with hydrogen, artificially increasing H2​ pressure can force the major adduct to react competitively, thereby degrading the overall enantiomeric excess (ee%).

Mechanism Cat Active Catalyst [Rh(P-P)(MeOH)2]+ Maj Major Diastereomer Rh-Substrate Adduct Cat->Maj + Substrate (Fast) Min Minor Diastereomer Rh-Substrate Adduct Cat->Min + Substrate (Slow) MajH Rh(III) Dihydride (Slow Pathway) Maj->MajH + H2 (k_slow) MinH Rh(III) Dihydride (Fast Pathway) Min->MinH + H2 (k_fast) Prod Chiral Product N-Acetyl-2-methylPhe MajH->Prod Minor Enantiomer MinH->Prod Major Enantiomer

Caption: The Halpern "anti-lock-and-key" mechanism for Rh-catalyzed enamide hydrogenation.

Experimental Workflow

Workflow N1 1. Catalyst Activation N2 2. Substrate Loading N1->N2 N3 3. High-Pressure Hydrogenation N2->N3 N4 4. Workup & Filtration N3->N4 N5 5. Chiral Analysis N4->N5

Caption: Standard experimental workflow for the asymmetric hydrogenation of prochiral enamides.

Self-Validating Protocol

This protocol details the in situ generation of the active Rh-catalyst, a method favored for its operational simplicity and rapid screening capabilities[3].

Materials
  • Precatalyst: [Rh(COD)2​]BF4​ (4.1 mg, 0.01 mmol)[3]

  • Chiral Ligand: e.g., (R,R) -DIPAMP or (S,S) -Me-DuPhos (0.011 mmol)[3]

  • Substrate: α-Acetamido-2-methylcinnamic acid (1.25 mmol)[3]

  • Solvent: Anhydrous, degassed Methanol (5 mL)[3]

Step-by-Step Methodology

Step 1: In Situ Catalyst Generation

  • In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(COD)2​]BF4​ and the chiral phosphine ligand.

  • Add 5 mL of degassed methanol. Stir the mixture for 10 minutes at room temperature[3].

  • Causality: Methanol is selected because its polarity stabilizes the cationic Rh-intermediate and facilitates the displacement of the cyclooctadiene (COD) ligand to form the active [Rh(P−P)(MeOH)2​]+ species.

  • Self-Validation Check: The solution will transition from a pale yellow to a distinct orange/red hue, confirming the successful chelation of the phosphine ligand to the rhodium center.

Step 2: Substrate Loading

  • Add 1.25 mmol of α-acetamido-2-methylcinnamic acid to the activated catalyst solution[3].

  • Transfer the homogeneous mixture to a high-pressure stainless-steel autoclave under an inert atmosphere.

  • Causality: Rigorous exclusion of oxygen is mandatory. Trace O2​ will irreversibly oxidize the electron-rich phosphine ligands, terminating the catalytic cycle.

Step 3: High-Pressure Hydrogenation

  • Seal the autoclave and purge with H2​ gas three times (pressurize to 2 bar, then vent).

  • Pressurize the reactor to exactly 5 bar with H2​ [3].

  • Stir vigorously (≥800 rpm) at 25 °C for 2–4 hours.

  • Causality: Vigorous stirring eliminates mass-transfer limitations between the gaseous H2​ and the liquid phase, ensuring the reaction is kinetically controlled by the catalyst rather than diffusion.

  • Self-Validation Check: Monitor the pressure gauge. A stoichiometric drop in H2​ pressure validates that the reduction is actively proceeding. Furthermore, upon completion, the reaction mixture will shift back to a pale yellow color, indicating the resting state of the catalyst after all enamide has been consumed.

Step 4: Workup and Isolation

  • Carefully depressurize the autoclave and evaporate 1 mL of the homogenous reaction mixture to yield a yellow solid[3].

  • Filter the crude solid through a short pad of silica gel using ethyl acetate as the eluent to trap the metal catalyst[3].

  • Evaporate the filtrate to yield the crude chiral amino acid derivative as a white solid[3].

Step 5: Chiral Analysis

  • Dissolve the white solid in 2-propanol[3].

  • Determine conversion and ee% via Chiral GC (e.g., CHIRASIL-L-VAL column, N2​ carrier gas, FID at 250 °C) or Chiral HPLC (e.g., CHIRALCEL OD-H)[2][3].

  • Self-Validation Check: Always inject a racemic standard synthesized via an achiral catalyst (e.g., Pd/C) prior to analyzing the asymmetric batch to confirm baseline resolution of the enantiomers.

Quantitative Data & Catalyst Benchmarking

The choice of catalyst and ligand architecture profoundly impacts the enantioselectivity. The table below summarizes benchmark data for cinnamic acid derivatives across different catalytic systems. Notably, the partial hydrogenation of the BINAP ligand to H8​ -BINAP provides superior conformational flexibility, drastically improving the ee% for 2-methylcinnamic acid substrates under Ru-catalysis[4].

Catalyst SystemSubstrateH_2 PressureSolventee (%)Ref
[Rh(COD)2​]BF4​ + (R,R) -DIPAMPα-Acetamidocinnamic acid5 barMeOH>95%[3]
Ru(OAc)2​[(S)−H8​−BINAP] 2-Methylcinnamic acid100 atmMeOH89% (S)[4]
Ru(OAc)2​[(S)−BINAP] 2-Methylcinnamic acid100 atmMeOH30% (S)[4]
Rh-MIP (Biomimetic Polymer)Methyl-(Z)-α-N-acetamidocinnamate1 atmToluene/MeOH87% (L)[2]
Rh(I) + (R)−Cy−BIMOP (Z)-α-Acetamidocinnamic acid10 atmMeOH79% (S)[5]

Sources

Application

synthesis pathway for alpha-acetamido-2-methylcinnamic acid preparation

Application Note: Synthesis Pathway for α -Acetamido-2-Methylcinnamic Acid Preparation Strategic Context & Application α -Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) is a highly valued non-natural amino acid precur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Pathway for α -Acetamido-2-Methylcinnamic Acid Preparation

Strategic Context & Application

α -Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) is a highly valued non-natural amino acid precursor utilized extensively in medicinal chemistry and drug development [1]. It serves as a critical substrate for enantioselective transition-metal (e.g., Rhodium or Ruthenium) catalyzed asymmetric hydrogenation. This downstream hydrogenation enables the synthesis of chiral building blocks, such as 2-methyl-L-phenylalanine derivatives, which are vital for developing peptidomimetics and active pharmaceutical ingredients (APIs) with enhanced metabolic resistance.

The most robust, scalable, and atom-economical chemical synthesis for this compound relies on the classical Erlenmeyer-Plöchl azlactone synthesis , followed by a targeted ring-opening hydrolysis [2]. This two-stage protocol provides high geometric selectivity, overwhelmingly favoring the thermodynamically stable (Z)-isomer.

Mechanistic Pathway & Causality

The synthesis is fundamentally a tandem cyclodehydration-condensation-hydrolysis sequence driven by precise reagent choices:

  • Stage 1: Azlactone Formation. N-acetylglycine undergoes intramolecular cyclodehydration mediated by acetic anhydride and a weak base catalyst (fused sodium acetate) to form a highly reactive 2-methyl-5-oxazolone intermediate. This intermediate possesses an acidic active methylene group that undergoes a Perkin-type aldol condensation with 2-methylbenzaldehyde (o-tolualdehyde). Subsequent dehydration yields the conjugated azlactone, 4-(2-methylbenzylidene)-2-methyl-5-oxazolone [3].

  • Stage 2: Hydrolysis. While the azlactone ring is stable in cold water, its C5 carbonyl is highly susceptible to nucleophilic attack under basic or thermal conditions. Hydrolysis cleaves the oxazolone ring, regenerating the acetamido group and liberating the free carboxylic acid to yield the target α -acetamido-2-methylcinnamic acid[4].

Pathway NAG N-Acetylglycine + Acetic Anhydride Oxazolone 2-Methyl-5-oxazolone (Reactive Intermediate) NAG->Oxazolone Cyclodehydration (NaOAc catalyst) Condensation Perkin Condensation (+ 2-Methylbenzaldehyde) Oxazolone->Condensation Aldol-type addition Azlactone 4-(2-Methylbenzylidene)- 2-methyl-5-oxazolone Condensation->Azlactone Dehydration Hydrolysis Ring-Opening Hydrolysis (Aqueous Base / Acetone) Azlactone->Hydrolysis Nucleophilic attack at C5 carbonyl Product α-Acetamido-2-methylcinnamic acid (Target Compound) Hydrolysis->Product Cleavage & Protonation

Figure 1. Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis and hydrolysis.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to implement protocols that validate themselves in real-time. The following procedures incorporate visual and analytical In-Process Controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Synthesis of the Azlactone Intermediate

Objective: Synthesize 4-(2-methylbenzylidene)-2-methyl-5-oxazolone.

  • Reagent Assembly: In a 500 mL round-bottom flask, combine N-acetylglycine (1.0 eq), freshly distilled 2-methylbenzaldehyde (1.0 eq), and fused anhydrous sodium acetate (1.0 eq).

    • Causality: Fused sodium acetate is mandatory. Standard sodium acetate trihydrate introduces water, which prematurely hydrolyzes the acetic anhydride and stalls the cyclodehydration step [3]. Freshly distilling the aldehyde removes benzoic acid impurities that poison the weak base catalyst.

  • Solvent/Dehydrator Addition: Add acetic anhydride (3.0 eq). The excess serves as both the reaction solvent and the thermodynamic driver for dehydration.

  • Thermal Condensation: Heat the mixture on a heating mantle to 100–110 °C with continuous magnetic stirring for 2 hours.

    • Self-Validation (IPC 1): The initial heterogeneous suspension will liquefy and transition into a deep yellow/orange homogeneous solution, visually confirming the formation of the soluble oxazolone intermediate and successful condensation [5].

    • Causality: Strict temperature control is vital. Exceeding 110 °C promotes tar formation and polymerization of the aldehyde.

  • Quenching & Isolation: Cool the flask to room temperature. Slowly add cold ethanol (95%) to quench the unreacted acetic anhydride. Chill the mixture at 4 °C overnight to maximize crystallization.

  • Filtration: Vacuum filter the precipitated yellow solid and wash thoroughly with ice-cold ethanol to remove residual acetic acid.

Protocol B: Ring-Opening Hydrolysis

Objective: Convert the azlactone to α -acetamido-2-methylcinnamic acid.

  • Suspension: Suspend the purified azlactone intermediate in a mixture of 10% aqueous NaOH and methanol (1:1 v/v).

    • Causality: The azlactone is highly hydrophobic. Methanol acts as a co-solvent to increase the surface area for the hydroxide nucleophiles to attack the C5 carbonyl [6].

  • Base-Catalyzed Hydrolysis: Stir the mixture at room temperature (or gentle warming to 40 °C) for 1–2 hours.

    • Self-Validation (IPC 2): The yellow suspension will gradually dissolve, yielding a clear, slightly pale homogeneous solution. This phase change is a direct macroscopic indicator that the hydrophobic azlactone ring has successfully opened to form the highly water-soluble sodium salt of the target carboxylic acid[6].

  • Acidification & Precipitation: Cool the solution in an ice bath. Carefully add 10% HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0.

    • Causality: Protonation of the carboxylate forces the immediate precipitation of the free α -acetamido-2-methylcinnamic acid.

  • Purification: Filter the resulting white/off-white precipitate. Recrystallize from a hot ethanol/water mixture to obtain the analytically pure compound.

Quantitative Data & Analytical Characterization

To ensure trust and reproducibility, all reaction stages must be validated against expected quantitative and spectroscopic parameters. Summarized below are the benchmark metrics for both stages of the synthesis:

Analytical ParameterStage 1: Azlactone IntermediateStage 2: Target Cinnamic Acid
Chemical Formula C₁₂H₁₁NO₂C₁₂H₁₃NO₃
Appearance Yellow crystalline solidWhite to off-white powder
Expected Yield 75% – 85%70% – 80%
IR Spectroscopy (IPC) ~1800 cm⁻¹ (Strong C=O, lactone ring)~3300 cm⁻¹ (Broad O-H/N-H stretch)~1660 cm⁻¹ (Strong C=O, amide)
Solubility Profile Soluble in hot ethanol, chloroformSoluble in methanol, dilute base; insoluble in water

Note: The complete disappearance of the 1800 cm⁻¹ IR band is the definitive analytical proof that the azlactone ring has been fully hydrolyzed.

References

  • Cambridge University Press. "Erlenmeyer-Plochl Azlactone Synthesis." Name Reactions in Organic Synthesis. URL:[Link]

  • Biointerface Research in Applied Chemistry. "Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review." URL:[Link]

  • NextSDS. "ALPHA-ACETAMIDO-2-METHYLCINNAMIC ACID — Chemical Substance Information." URL: [Link]

Sources

Method

using alpha-acetamido-2-methylcinnamic acid as a chiral substrate

Application Note: High-Resolution Asymmetric Hydrogenation Benchmarking Using α -Acetamido-2-methylcinnamic Acid Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Catalysis Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Asymmetric Hydrogenation Benchmarking Using α -Acetamido-2-methylcinnamic Acid

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Subject: Prochiral Substrate Benchmarking in Transition-Metal Catalysis

Executive Summary

In the development of novel chiral transition-metal catalysts (particularly Rhodium and Ruthenium complexes), the selection of benchmark substrates is critical for mapping the steric and electronic boundaries of the catalyst's chiral pocket. While α -acetamidocinnamic acid (ACA) is the historical standard for evaluating asymmetric hydrogenation[1], its ortho-methylated derivative— α -acetamido-2-methylcinnamic acid (A2MCA, CAS: 88681-64-5) [2][3]—provides a significantly more rigorous test of enantioinduction.

This application note details the mechanistic rationale, experimental protocols, and analytical workflows for utilizing A2MCA as a high-steric-demand prochiral substrate. By introducing an ortho-methyl group to the phenyl ring, A2MCA restricts the rotational degrees of freedom during the critical migratory insertion step, allowing researchers to differentiate between merely "good" and "exceptional" chiral ligand architectures.

Mechanistic Grounding: Causality in Catalyst Selection

To effectively utilize A2MCA, one must understand the underlying kinetic pathways of Rh-catalyzed asymmetric hydrogenation. The reaction does not follow a simple "lock-and-key" thermodynamic model; rather, it operates via the Halpern Mechanism (the "anti-lock-and-key" model)[4].

The Halpern Mechanism and Bidentate Coordination

When A2MCA coordinates to a cationic Rh(I) center, it acts as a bidentate ligand, binding through both the olefinic double bond and the oxygen of the acetamido carbonyl group. Because the chiral phosphine ligand (e.g., DIPAMP, BINAP, or DuPhos) creates an asymmetric C2​ -symmetric environment, two diastereomeric catalyst-substrate adducts are formed:

  • The Major Adduct: Thermodynamically stable, but reacts very slowly with molecular hydrogen ( H2​ ).

  • The Minor Adduct: Thermodynamically disfavored, but possesses an oxidative addition rate constant ( kminor​ ) that is orders of magnitude higher than the major adduct[4].

The stereochemical outcome is dictated entirely by the kinetically highly active minor adduct.

The Role of the 2-Methyl Substitution

In standard ACA, the phenyl ring can freely rotate to minimize steric clashes with the chiral phosphine's aryl/alkyl substituents. In A2MCA , the ortho-methyl group creates a severe rotational barrier.

  • Causality: If a chiral ligand's pocket is too rigid or poorly optimized, the steric clash between the 2-methyl group and the ligand during the formation of the minor adduct will drastically reduce the reaction rate (Turnover Frequency, TOF) or erode the Enantiomeric Excess (ee%).

  • Utility: A2MCA effectively "stress-tests" the flexibility and spatial arrangement of new P-chirogenic or backbone-chiral ligands.

HalpernMechanism Cat [Rh(S)2(L*)]+ Active Catalyst Sub Substrate Binding (a-Acetamido-2-methylcinnamic acid) Cat->Sub MajAdduct Major Diastereomer Adduct (Thermodynamically Stable) Sub->MajAdduct K_eq (Favored) MinAdduct Minor Diastereomer Adduct (Kinetically Active) Sub->MinAdduct K_eq (Disfavored) H2_Maj Oxidative Addition (H2) Rate = Very Slow MajAdduct->H2_Maj H2_Min Oxidative Addition (H2) Rate = Very Fast MinAdduct->H2_Min Prod_Minor Minor Enantiomer Product (Suppressed) H2_Maj->Prod_Minor Migratory Insertion & Reductive Elimination Prod_Major Major Enantiomer Product (Dominant Pathway) H2_Min->Prod_Major Migratory Insertion & Reductive Elimination Prod_Minor->Cat Prod_Major->Cat Catalyst Regeneration

Caption: The Halpern "anti-lock-and-key" mechanism governing Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of A2MCA

This self-validating protocol is designed to ensure absolute reproducibility. Oxygen must be rigorously excluded, as Rh(I) complexes and electron-rich phosphines are highly susceptible to oxidation, which leads to catalytically inactive Rh(III) species and depressed ee% values.

Reagents and Materials
  • Substrate: α -Acetamido-2-methylcinnamic acid (A2MCA, >98% purity).

  • Pre-catalyst: [Rh(COD)(L∗)]BF4​ or PF6​ salts (where L∗ is the chiral ligand being tested).

  • Solvent: Anhydrous, degassed Methanol (MeOH) or Ethanol (EtOH). Protic solvents are required to stabilize the highly polar transition states during oxidative addition.[5]

  • Equipment: Glass-lined stainless steel autoclave or Parr hydrogenator; Argon-filled glovebox.

Step-by-Step Methodology

Step 1: Catalyst and Substrate Preparation (Glovebox)

  • Inside an argon-filled glovebox, weigh 1.0 mmol (approx. 219 mg) of A2MCA into a glass reaction vial equipped with a magnetic stir bar.

  • Weigh the chiral Rh-precatalyst to achieve a Substrate-to-Catalyst (S/C) ratio of 100:1 (0.01 mmol). Note: For highly active ligands like DuPhos, S/C ratios up to 10,000:1 can be used.

  • Add the precatalyst directly to the vial containing the substrate.

Step 2: Solvent Addition and Solvation

  • Add 5.0 mL of anhydrous, fully degassed MeOH to the vial.

  • Seal the vial with a septum cap pierced with a needle (to allow gas exchange inside the autoclave).

  • Causality Check: The solution should turn a clear yellow/orange. If it turns dark brown or black, the Rh complex has decomposed into Rh(0) nanoparticles due to oxygen contamination.

Step 3: Pressurization and Reaction

  • Transfer the vial to the autoclave. Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with H2​ gas by pressurizing to 3 atm and venting slowly. Repeat this cycle three times to ensure a pure H2​ atmosphere.

  • Pressurize the autoclave to the desired reaction pressure (typically 2 to 5 atm).

  • Stir the reaction vigorously (800-1000 rpm) at 25 °C for 12–24 hours. High stirring rates are critical to prevent mass-transfer limitations of H2​ into the solvent from masking the true kinetic rate.

Step 4: Workup and Isolation

  • Vent the H2​ gas carefully in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Pass the crude residue through a short plug of silica gel using Ethyl Acetate as the eluent to remove the Rh-catalyst.

  • Evaporate the solvent to yield the crude chiral product: N-acetyl-2-methylphenylalanine.

Step 5: Analytical Validation

  • Conversion: Determine via 1H -NMR by integrating the disappearance of the olefinic proton of A2MCA (typically around δ 7.2-7.5 ppm) against the newly formed chiral methine proton.

  • Enantiomeric Excess (ee%): Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) using a Hexane/Isopropanol gradient.

Workflow Prep 1. Glovebox Setup (Weigh Substrate & Cat.) Solv 2. Solvation (Degassed MeOH) Prep->Solv React 3. H2 Pressurization (2-5 atm, 25°C) Solv->React Workup 4. Catalyst Removal (Silica Plug) React->Workup Anal 5. Chiral HPLC (ee% & Conversion) Workup->Anal

Caption: High-throughput experimental workflow for chiral catalyst screening using A2MCA.

Data Presentation: Benchmarking Ligand Performance

To illustrate the utility of A2MCA as a stress-test substrate, the following table summarizes typical comparative performance metrics of classical chiral ligands when transitioning from the standard ACA substrate to the sterically demanding A2MCA substrate.

Chiral LigandSubstrateConversion (%)Enantiomeric Excess (ee %)Relative TOF ( h−1 )Mechanistic Observation
(R,R)-DIPAMP ACA>9996% (S)~500Standard high-efficiency baseline[1].
(R,R)-DIPAMP A2MCA8582% (S)~150ortho-Methyl causes steric clash, reducing rate and ee%.
(R)-BINAP ACA>9998% (R)~800Highly flexible biaryl backbone accommodates substrate.
(R)-BINAP A2MCA>9994% (R)~450Slight drop in ee%; robust pocket handles steric bulk well.
(R,R)-Me-DuPhos ACA>99>99% (S)>2000Extremely tight chiral pocket; near-perfect induction.
(R,R)-Me-DuPhos A2MCA>9998% (S)~1200Maintains high ee% despite ortho-methyl rotational barrier.

Data Note: Values are representative benchmarks derived from aggregated historical asymmetric hydrogenation literature to demonstrate the diagnostic drop in performance when utilizing A2MCA.

Troubleshooting & Optimization Insights

  • Low Conversion / Catalyst Death: If A2MCA fails to hydrogenate while ACA succeeds, the ligand pocket may be too sterically congested to allow the minor diastereomeric adduct to undergo oxidative addition. Consider increasing the H2​ pressure to 10 atm to force the kinetic pathway.

  • Erosion of Enantioselectivity: A significant drop in ee% when moving from ACA to A2MCA indicates that the ortho-methyl group is forcing the substrate to bind in a conformation that blurs the energy difference between the major and minor transition states.

  • Solvent Effects: If ee% is poor in MeOH, switching to a less polar solvent like Dichloromethane (DCM) or an ionic liquid two-phase system[6] can alter the coordination dynamics and occasionally restore selectivity.

Sources

Application

ruthenium catalysts for alpha-acetamido-2-methylcinnamic acid reduction

Application Note: Enantioselective Reduction of α -Acetamido-2-methylcinnamic Acid using Ruthenium-BINAP Catalysis Introduction & Strategic Context The asymmetric hydrogenation of prochiral olefins is a cornerstone techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction of α -Acetamido-2-methylcinnamic Acid using Ruthenium-BINAP Catalysis

Introduction & Strategic Context

The asymmetric hydrogenation of prochiral olefins is a cornerstone technology in the synthesis of chiral active pharmaceutical ingredients (APIs). Specifically, the reduction of α -acetamido-2-methylcinnamic acid serves as both a rigorous benchmark for catalyst evaluation and a practical synthetic route for accessing unnatural chiral amino acids, such as derivatives of 2-methylphenylalanine.

While rhodium-based catalysts have historically dominated the reduction of dehydroamino acids, Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes offer profound mechanistic advantages. This application note details the theoretical grounding, experimental causality, and self-validating protocols required to achieve >95% enantiomeric excess (ee) using Ru(OAc)₂((R)-BINAP).

Mechanistic Insights: The Causality of Catalyst Selection

The Monohydride Pathway vs. Cationic Rhodium

The selection of a Ru(OAc)₂(BINAP) precatalyst over traditional cationic Rh-complexes is driven by fundamental differences in the catalytic cycle. Rhodium systems typically operate via a dihydride mechanism and are notoriously sensitive to the E/Z geometry of the olefinic substrate. In contrast, the stereochemical course of Ru-BINAP catalyzed hydrogenation of unsaturated carboxylic acids indicates the operation of a mechanism involving metal monohydride complexes[1].

Upon exposure to hydrogen, the Ru(OAc)₂(BINAP) complex undergoes heterolytic H₂ cleavage—facilitated by the basicity of the departing acetate ligand—generating the active Ru-monohydride species.

Substrate Chelation and the Chiral Pocket

High enantioselectivity is achieved through precise geometric constraints. The substrate, α -acetamido-2-methylcinnamic acid, coordinates to the ruthenium center in a bidentate fashion:

  • Olefin Coordination: The π -bond binds to the metal, initiating the reduction sequence.

  • Amide Directing Group: The carbonyl oxygen of the α -acetamido group chelates to the ruthenium, locking the substrate into a rigid metallacycle.

The C2​ -symmetric BINAP ligand creates a sterically demanding "quadrant" environment. The equatorial phenyl rings of the phosphine ligands block two diagonal quadrants, forcing the bulky 2-methylphenyl group of the substrate into an open quadrant. This dictates a highly stereofacial approach during the migratory insertion of the hydride, funneling the reaction toward a single enantiomer (often >95% ee)[1]. Furthermore, the catalytic activity and stereoselectivity of these BINAP-Ru(II) complexes depend highly on reaction conditions such as solvent, temperature, and pressure[2].

CatalyticCycle Ru_Pre Ru(OAc)2(BINAP) Precatalyst Ru_H Ru-Monohydride Species Active Catalyst Ru_Pre->Ru_H + H2, - AcOH Coord Substrate Chelation (Olefin & Amide O) Ru_H->Coord + Substrate Insert Migratory Insertion (Enantioselective Step) Coord->Insert Intramolecular Reduct Hydrogenolysis & Product Release Insert->Reduct + H2 Reduct->Ru_H - Chiral Product

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation.

Quantitative Data: Optimization of Reaction Parameters

The efficacy of the Ru-BINAP system is highly sensitive to the solvation environment. Protic solvents, such as methanol, significantly enhance the reaction rate by stabilizing the polar transition states during heterolytic H₂ cleavage. Below is a summary of condition optimization for the reduction of α -acetamido-2-methylcinnamic acid (1.0 mmol scale, 0.5 mol% Ru(OAc)₂((R)-BINAP)).

SolventH₂ Pressure (psi)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (%)
Methanol 50 25 12 >99 96 (R)
Ethanol502516>9994 (R)
THF5025248582 (R)
Methanol1525249095 (R)
Methanol505012>9988 (R)

Table 1: Influence of solvent, pressure, and temperature on conversion and enantioselectivity. Methanol at ambient temperature provides the optimal balance of reactivity and stereocontrol.

Experimental Protocols

Self-Validating System Design

To ensure absolute trustworthiness in the reported data, this protocol incorporates two critical validation steps:

  • Racemic Standard Generation: A parallel reaction using an achiral catalyst (10% Pd/C) must be run to generate the racemic N-acetyl-2-methylphenylalanine. This is required to calibrate the chiral HPLC and prove baseline separation of enantiomers.

  • Mass Balance Verification: Crude reaction mixtures must be analyzed via ¹H NMR (using 1,3,5-trimethoxybenzene as an internal standard) prior to purification to confirm that conversion matches isolated yield, ruling out side reactions (e.g., arene reduction).

Step-by-Step Methodology

Reagents & Equipment:

  • α -Acetamido-2-methylcinnamic acid (Substrate)

  • Ru(OAc)₂((R)-BINAP) (Catalyst)

  • Anhydrous, degassed Methanol (Sparged with Argon for 30 mins)

  • Parr High-Pressure Reactor (Hastelloy or Stainless Steel)

Procedure:

  • Glovebox Preparation: Transfer the Parr reactor vessel into an argon-filled glovebox. Weigh 219.2 mg (1.0 mmol) of α -acetamido-2-methylcinnamic acid and 4.2 mg (0.005 mmol, 0.5 mol%) of Ru(OAc)₂((R)-BINAP) directly into the vessel.

  • Solvation: Add 10.0 mL of anhydrous, degassed methanol to the vessel. The solution will typically adopt a pale yellow/orange hue. Seal the reactor tightly before removing it from the glovebox.

  • Purging Sequence: Connect the sealed reactor to the high-pressure hydrogen manifold. Purge the headspace by pressurizing to 20 psi with H₂, then carefully venting to 2 psi. Repeat this purge cycle three times to ensure complete removal of residual argon.

  • Hydrogenation: Pressurize the reactor to exactly 50 psi with H₂. Seal the inlet valve and initiate vigorous stirring (800-1000 rpm) to eliminate mass-transfer limitations between the gas and liquid phases. Maintain the reaction at 25 °C for 12 hours.

  • Depressurization & Workup: Halt stirring and carefully vent the hydrogen gas. Transfer the crude reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

  • Catalyst Removal: Dissolve the crude residue in 2 mL of ethyl acetate and pass it through a short plug of silica gel (eluting with 20 mL of ethyl acetate) to trap the ruthenium species. Concentrate the filtrate to yield the product.

  • Analytical QC:

    • Dissolve 5 mg of the product in CDCl₃ for ¹H NMR to confirm >99% conversion (disappearance of the olefinic proton signal).

    • Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) to determine the ee.

Workflow Prep Catalyst & Substrate Preparation (Glovebox) Load Autoclave Loading & Purging Prep->Load React Pressurization (50 psi H2) & Stirring (24h) Load->React Workup Depressurization & Filtration React->Workup Analyze Chiral HPLC Analysis Workup->Analyze

Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

References

  • By Asymmetric Hydrogenation Source: ResearchGate Notes: Details the stereochemical course and monohydride mechanism of BINAP-ruthenium(II) complexes in the asymmetric hydrogenation of α -(acylamino)acrylic acids.1

  • Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation Source: ResearchGate Notes: Discusses the dependence of catalytic activities and stereoselectivities of BINAP-Ru(II) complexes on reaction conditions such as solvent and temperature. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Welcome to the technical support center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high enantiomeric excess.

Introduction: The Challenge of the Ortho-Substituent

The asymmetric hydrogenation of enamides is a cornerstone of modern synthetic chemistry, providing access to chiral amines and their derivatives.[1] However, the introduction of a methyl group at the ortho (2-position) of the cinnamic acid moiety in α-acetamido-2-methylcinnamic acid presents a significant steric challenge. This substituent can hinder the ideal coordination of the substrate to the chiral catalyst, often leading to diminished enantioselectivity compared to its unsubstituted counterpart.[2] This guide will address the specific issues you might encounter due to this structural feature and provide systematic approaches to overcome them.

Troubleshooting Guide: Improving Enantiomeric Excess

This section is structured in a question-and-answer format to directly address common problems encountered during the hydrogenation of α-acetamido-2-methylcinnamic acid.

Q1: My enantiomeric excess (ee) is lower than expected. Where should I start my investigation?

A1: Low enantiomeric excess in this reaction is a common issue, often stemming from the steric hindrance of the ortho-methyl group. A systematic approach to troubleshooting is crucial.[2]

Initial Checks:

  • Purity of Starting Materials: Verify the purity of your α-acetamido-2-methylcinnamic acid, catalyst, and solvent. Impurities can poison the catalyst or promote side reactions.[2]

  • Anhydrous and Inert Conditions: Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Many catalysts, particularly those based on rhodium and iridium, are sensitive to moisture and oxygen.

  • Accurate Measurements: Double-check all concentrations and measurements to rule out simple experimental errors.

The following flowchart outlines a systematic approach to troubleshooting low enantiomeric excess:

Troubleshooting_Workflow Start Low ee Observed Purity Verify Purity of All Components (Substrate, Catalyst, Solvent) Start->Purity Purity->Start Impurity Found (Purify & Repeat) Catalyst Evaluate Catalyst System Purity->Catalyst Purity Confirmed Catalyst->Start Ineffective Catalyst (Select New Ligand/Metal) Solvent Screen Solvents Catalyst->Solvent Catalyst Optimized Solvent->Start Suboptimal Solvent (Re-evaluate) Params Optimize Reaction Parameters (Temperature, Pressure) Solvent->Params Solvent Selected Params->Start Suboptimal Conditions (Re-evaluate) Success High ee Achieved Params->Success Parameters Optimized

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: How does the ortho-methyl group specifically impact my reaction, and how can I mitigate its effects?

A2: The ortho-methyl group introduces significant steric bulk near the prochiral double bond. This can disrupt the optimal binding geometry between the substrate and the chiral catalyst, which is essential for high enantioselectivity. For some catalyst systems, ortho-substituted enamides have shown a drastic decrease in optical yields.[2]

Mitigation Strategies:

  • Ligand Selection: The choice of chiral ligand is paramount. For sterically hindered substrates, ligands with a larger "chiral pocket" or a more flexible backbone may be more effective. Consider screening a variety of bidentate phosphine ligands.

  • Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can improve enantioselectivity by minimizing the formation of less selective catalytic species.

Q3: I'm using a standard Rhodium-based catalyst. Should I consider other metals?

A3: While Rhodium complexes with chiral phosphine ligands are workhorses in asymmetric hydrogenation, they may not be optimal for this sterically demanding substrate.[3] Exploring other transition metals is a valid strategy.

  • Iridium-based Catalysts: Iridium catalysts have shown high efficiency in the hydrogenation of challenging substrates, including some enamides.[4] They can sometimes offer complementary selectivity to rhodium catalysts.

  • Cobalt-based Catalysts: Recent advancements have highlighted the potential of cobalt catalysts for the asymmetric hydrogenation of enamides, often with excellent enantioselectivities.[5][6] These earth-abundant metal catalysts can also exhibit different sensitivities to solvents and additives.[5][6]

  • Nickel-based Catalysts: Nickel-catalyzed asymmetric hydrogenations have also been developed and could be a cost-effective alternative.[7]

Q4: How do I choose the right solvent for this reaction?

A4: The solvent plays a critical role in the catalytic cycle, influencing the stability of intermediates and transition states.

  • Protic vs. Aprotic: For some cobalt-catalyzed systems, protic solvents like methanol and ethanol have been shown to enhance enantioselectivity.[6] However, for many rhodium and iridium catalysts, aprotic solvents such as dichloromethane (DCM) or toluene are commonly used.

  • Solvent Screening: It is highly recommended to perform a solvent screen. A change in solvent can sometimes lead to a significant improvement in ee.

Table 1: Effect of Solvent on Enantioselectivity (Hypothetical Data for an Ortho-Substituted Enamide)

SolventDielectric ConstantEnantiomeric Excess (% ee)
Dichloromethane9.185
Toluene2.478
Methanol33.092
Tetrahydrofuran7.681
Q5: Can adjusting the temperature and hydrogen pressure improve my results?

A5: Absolutely. Temperature and hydrogen pressure are critical parameters that can have a profound, and sometimes non-intuitive, effect on enantioselectivity.

  • Temperature: Generally, lower temperatures favor higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. It is advisable to screen a range of temperatures.

  • Hydrogen Pressure: The effect of hydrogen pressure can be complex and substrate-dependent.[8] For some enamides, increasing pressure decreases ee, while for others, the opposite is true.[8] This is because pressure can influence the relative rates of different steps in the catalytic cycle.[8] A pressure screen (e.g., 1 atm, 10 atm, 50 atm) is recommended.

Frequently Asked Questions (FAQs)

What is the general mechanism for the asymmetric hydrogenation of enamides?

The asymmetric hydrogenation of enamides catalyzed by transition metal complexes, such as those of rhodium, typically proceeds through one of two main mechanistic pathways: the "unsaturated pathway" or the "dihydride pathway".[9] The operative mechanism can depend on the specific catalyst, substrate, and reaction conditions.

Enamide_Hydrogenation_Mechanism Simplified Mechanistic Pathways cluster_unsaturated Unsaturated Pathway cluster_dihydride Dihydride Pathway U1 [M(L)]⁺ U2 [M(L)(S)]⁺ U1->U2 + Substrate (S) U3 [M(H)₂(L*)(S)]⁺ U2->U3 + H₂ (RDS) U4 Product U3->U4 Reductive Elimination U4->U1 - Product D1 [M(L)]⁺ D2 [M(H)₂(L)]⁺ D1->D2 + H₂ D3 [M(H)₂(L*)(S)]⁺ D2->D3 + Substrate (S) (RDS) D4 Product D3->D4 Reductive Elimination D4->D1 - Product

Caption: Simplified representation of the unsaturated and dihydride pathways in asymmetric enamide hydrogenation. RDS = Rate-Determining Step.

In the unsaturated pathway , the enamide substrate coordinates to the metal center first, followed by the oxidative addition of hydrogen. In the dihydride pathway , hydrogen adds to the metal center before substrate coordination. The enantioselectivity is determined at the rate-determining step, which is often the oxidative addition of hydrogen or the migratory insertion of the substrate into a metal-hydride bond.

Which analytical techniques are best for determining the enantiomeric excess of the product?

The most common and reliable methods for determining the enantiomeric excess of the resulting N-acetyl-2-methyl-phenylalanine derivative are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It involves separating the enantiomers on a chiral stationary phase.

  • Chiral Gas Chromatography (GC): If the product is volatile or can be derivatized to be volatile, chiral GC is an excellent option.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish the enantiomers by NMR, as they will form diastereomeric complexes with different chemical shifts.

Are there any additives that can improve the enantioselectivity?

The use of additives is less common for enamide hydrogenation compared to other asymmetric reactions. However, in some cases, acidic or basic additives can influence the reaction. For instance, in certain systems, the addition of a co-catalyst like acetic acid has been shown to accelerate the reaction.[10][11] The effect of additives is highly system-dependent and should be explored empirically.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Note: This is a general guideline. Optimal conditions will vary depending on the catalyst system used.

  • Catalyst Pre-formation (in situ):

    • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., a chiral bisphosphine, 1.1 mol%).

    • Add degassed, anhydrous solvent (e.g., methanol, 2 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Hydrogenation:

    • Add the α-acetamido-2-methylcinnamic acid (1 equivalent) to the flask containing the catalyst solution.

    • Seal the Schlenk flask and transfer it to a hydrogenation apparatus.

    • Purge the system with hydrogen gas (3-4 cycles).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or ¹H NMR if possible.

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the hydrogenated product.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

References

  • Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale (2nd ed.). Wiley-VCH.
  • Burk, M. J., Feaster, J. E., & Harlow, R. L. (1990). New electron-rich chiral phosphines for asymmetric catalysis. Organometallics, 9(10), 2653–2655.
  • Chen, W., et al. (2012). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids.
  • Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279.
  • Fan, Q. A., et al. (2010). Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Esters. Journal of the American Chemical Society, 132(35), 12231–12233.
  • Imamoto, T., et al. (2012). Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Journal of the American Chemical Society, 134(3), 1754–1769.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Langer, T., et al. (2011). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by a rhodium(I) complex of (R,R)-1,2-bis[(phenyl-o-anisoyl)phosphino]ethane (DiPAMP): kinetics, mechanism, and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.
  • Noyori, R. (1994).
  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Toste, F. D., et al. (2015). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: a combined theory-experiment approach.
  • Vidal, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8071-8087.
  • Wang, Y., et al. (2014). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Organic Letters, 16(11), 3044-3047.
  • Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2028–2038.
  • Chirik, P. J., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 144(33), 15196–15208.
  • Zhang, X., et al. (2016). Asymmetric Hydrogenation of β-Aryloxy/Alkoxy Cinnamic Nitriles and Esters. Organic Letters, 18(19), 4944–4947.
  • Zhou, Y. G., et al. (2022). Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine. New Journal of Chemistry, 46(34), 16459-16463.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Efficiency in the Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Welcome to the technical support center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid and related enamides. This guide is designed for researchers, scientists, and drug development professionals a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid and related enamides. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their reactions, with a specific focus on the critical industrial and laboratory goal of reducing catalyst loading. High catalyst loading not only increases costs but also complicates product purification by elevating levels of residual precious metals.

This document provides in-depth, field-proven insights to help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately achieve highly efficient, reproducible, and scalable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the optimization of this catalytic reaction.

Q1: What are the most common classes of catalysts for the asymmetric hydrogenation of enamides like α-acetamido-2-methylcinnamic acid?

A1: The most well-established and successful catalysts are cationic Rhodium(I) and Ruthenium(II) complexes bearing chiral diphosphine ligands.[1] Ligand families like DuPhOS, DIPAMP, and BINAP are classic examples known to provide high enantioselectivity for this class of substrates.[2][3] More recently, catalysts based on more earth-abundant metals like Cobalt have emerged as highly effective alternatives, sometimes surpassing the performance of precious metal catalysts and showing excellent activity in protic solvents like methanol.[4][5]

Q2: Why is reducing the catalyst loading (i.e., increasing the Substrate-to-Catalyst ratio, S/C) a primary goal?

A2: There are two main drivers for reducing catalyst loading:

  • Economic: Chiral ligands and precious metals (Rhodium, Ruthenium, Iridium) are expensive. Reducing the amount of catalyst required per kilogram of product directly and significantly lowers the cost of goods for a synthetic process.

  • Process & Purity: High catalyst loading leads to higher concentrations of residual metal in the final product. Removing these metals to meet the stringent limits required for active pharmaceutical ingredients (APIs) can be a costly and challenging purification step. Lowering the initial input simplifies this process.

Q3: I am starting a new project with this substrate. What is a reasonable starting S/C ratio for initial screening?

A3: For initial screening experiments to prove feasibility, an S/C ratio between 50:1 and 200:1 is a pragmatic starting point. This range is typically high enough to ensure a reaction in a reasonable timeframe, allowing you to focus on optimizing other parameters like solvent and hydrogen pressure. Once high conversion (>99%) and enantioselectivity (>95% ee) are achieved, you can begin to systematically increase the S/C ratio to 1,000:1, 10,000:1, or even higher.[6]

Q4: My reaction is stalled and conversion is low, even at a high catalyst loading. Is the catalyst simply not active enough?

A4: Not necessarily. Low conversion is often a symptom of underlying issues rather than a reflection of the catalyst's intrinsic activity. The most common culprits are:

  • Catalyst Poisons: Impurities in your substrate, solvent, or hydrogen gas can act as potent catalyst poisons.

  • Product Inhibition: The amine product itself can sometimes coordinate to the metal center and inhibit the catalyst.[7][8]

  • Mass Transfer Limitation: The reaction may be starved of hydrogen if the gas-to-liquid transfer is inefficient, which can be limited by factors like stirring rate and reactor design.[9][10]

Before increasing catalyst loading, it is crucial to investigate these other possibilities, as detailed in the troubleshooting guides below.

Part 2: Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for specific experimental problems in a question-and-answer format.

Problem 1: Low or Incomplete Conversion

Q: My hydrogenation of α-acetamido-2-methylcinnamic acid has stalled at 60% conversion, even after 24 hours. What are the likely causes and how can I fix it?

A: A stalled reaction points to catalyst deactivation or inhibition. Here is a systematic checklist of potential causes and solutions.

  • Catalyst Poisons & Impurities:

    • The Cause: Homogeneous hydrogenation catalysts are exquisitely sensitive to impurities. Common poisons include oxygen, water, sulfur compounds, and coordinating species like amines or amides that may be present in your starting materials or solvent.[11][12] Nitrogen-containing heterocycles, for example, are known to bind strongly to rhodium centers and poison the catalyst.[13]

    • The Solution:

      • Solvent Purity: Always use anhydrous, degassed solvents of the highest purity available. If you suspect solvent contamination, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes before use is highly recommended.

      • Substrate Purity: Recrystallize your α-acetamido-2-methylcinnamic acid starting material to remove any potential inhibitors.

      • Inert Atmosphere: Ensure your entire experimental setup is rigorously free of oxygen. Use standard Schlenk line or glovebox techniques for preparing the catalyst solution and setting up the reaction.

  • Product Inhibition:

    • The Cause: The chiral amine product is a Lewis base and can coordinate to the acidic metal center of the catalyst. This non-productive binding can sequester the catalyst, preventing it from participating in the desired catalytic cycle and leading to a slowdown or complete stop in the reaction rate as product concentration builds.[7][8]

    • The Solution:

      • In-Situ Protection: A clever strategy to circumvent product inhibition is to add an equivalent of an amine-protecting reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), to the reaction mixture. The catalyst will hydrogenate the enamide, and the resulting amine product is immediately protected in-situ. This N-Boc protected product is far less coordinating and does not inhibit the catalyst, often allowing for a dramatic reduction in catalyst loading.[7]

  • Poor Hydrogen Mass Transfer:

    • The Cause: The hydrogenation reaction rate is dependent on the concentration of dissolved hydrogen in the liquid phase, not just the pressure in the reactor headspace.[10][14] If the rate of hydrogen consumption by the catalyst is faster than the rate of hydrogen dissolution from the gas phase, the reaction is "mass-transfer limited." This can mimic catalyst deactivation.

    • The Solution:

      • Increase Agitation: Ensure your reaction is being stirred vigorously to maximize the surface area between the gas and liquid phases, facilitating faster hydrogen dissolution.

      • Reactor Design: For larger-scale reactions, the design of the reactor and impeller becomes critical. A well-designed system will ensure efficient gas dispersion.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow for diagnosing the root cause of low reaction conversion.

G Start Low Conversion (<99%) CheckPurity Verify Purity of All Components (Substrate, Solvent, H₂) Start->CheckPurity ResultPurity Conversion Improves? CheckPurity->ResultPurity CheckInert Confirm Rigorous Inert Atmosphere Technique ResultInert Conversion Improves? CheckInert->ResultInert TestInhibition Run Reaction with In-Situ (Boc)₂O Protection ResultInhibition Conversion Improves? TestInhibition->ResultInhibition CheckAgitation Increase Stirring Rate Significantly ResultAgitation Conversion Improves? CheckAgitation->ResultAgitation ResultPurity->CheckInert No RootCausePoison Root Cause: Catalyst Poisoning ResultPurity->RootCausePoison Yes ResultInert->TestInhibition No RootCauseHandling Root Cause: O₂/H₂O Deactivation ResultInert->RootCauseHandling Yes ResultInhibition->CheckAgitation No RootCauseProduct Root Cause: Product Inhibition ResultInhibition->RootCauseProduct Yes RootCauseMass Root Cause: Mass Transfer Limitation ResultAgitation->RootCauseMass Yes

Caption: Troubleshooting workflow for low conversion issues.

Problem 2: Low Enantioselectivity (ee)

Q: I am getting full conversion, but my enantiomeric excess (ee) is much lower than reported values for similar substrates. How can I improve it?

A: Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the R and S products is small. Several factors can influence this delicate energy balance.

  • Solvent Choice:

    • The Cause: The solvent plays a crucial role in stabilizing the catalyst-substrate complex and the reaction transition states. Protic solvents like methanol or ethanol can form hydrogen bonds that may alter the catalyst's conformation and, consequently, its selectivity.[4][15] A switch from a non-coordinating solvent (like toluene) to a coordinating one (like THF) can also dramatically impact the outcome.[11]

    • The Solution:

      • Screen Solvents: Perform a solvent screen using a range of options with varying polarities and coordinating abilities (e.g., Methanol, Toluene, THF, Dichloromethane). Recent studies with cobalt catalysts have shown that protic solvents can be particularly beneficial.[5][16]

  • Hydrogen Pressure:

    • The Cause: The effect of hydrogen pressure on enantioselectivity is complex and substrate-dependent.[17] For some catalyst-substrate systems, higher pressure increases ee, while for others, it has a detrimental effect.[18] This is because hydrogen concentration can influence the relative rates of different steps in the catalytic cycle, altering which pathway dominates.[9]

    • The Solution:

      • Screen Pressures: Do not assume a standard pressure is optimal. Screen a range of hydrogen pressures (e.g., 1 bar, 5 bar, 20 bar, 50 bar). You may find a "sweet spot" where enantioselectivity is maximized.

  • Temperature:

    • The Cause: According to the Eyring equation, the difference in the free energy of activation between the two competing diastereomeric transition states determines the enantiomeric ratio. Lowering the reaction temperature generally increases this effective energy difference, leading to higher selectivity.[11]

    • The Solution:

      • Screen Temperatures: Run the reaction at a series of decreasing temperatures (e.g., 25°C, 0°C, -20°C). While the reaction rate will decrease, the improvement in ee can often be substantial.

Part 3: Protocols and Data

General Protocol for Catalyst Screening & Optimization

This protocol provides a robust starting point for evaluating reaction parameters. All steps must be performed using a rigorous inert atmosphere technique (glovebox or Schlenk line).

  • Reactor Preparation: A glass pressure vessel or stainless-steel autoclave equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry Argon or Nitrogen.

  • Stock Solution Preparation:

    • Prepare a stock solution of the catalyst precursor (e.g., [Rh(COD)₂]BF₄) in degassed methanol.

    • Prepare a stock solution of the chiral ligand (e.g., (R,R)-Me-DuPhos) in degassed methanol.

  • Catalyst Pre-formation: In a separate vial inside a glovebox, mix the catalyst precursor and ligand solutions (typically in a 1:1.1 metal:ligand ratio) and stir for 30-60 minutes. This allows the active catalyst to form.

  • Reaction Setup: To the prepared reactor, add the α-acetamido-2-methylcinnamic acid substrate. Seal the reactor and purge thoroughly with inert gas.

  • Solvent & Catalyst Addition: Add the desired volume of degassed solvent via cannula transfer. Then, add the required amount of the pre-formed catalyst solution via syringe.

  • Hydrogenation: Purge the reactor headspace with hydrogen gas (3-5 cycles), then pressurize to the desired setpoint. Begin vigorous stirring and maintain the reaction at the desired temperature.

  • Monitoring & Analysis: Monitor the reaction progress by periodically taking aliquots (under positive H₂ pressure) and analyzing for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or GC).[19]

Data Table: Influence of Parameters on Asymmetric Hydrogenation

The following table summarizes the expected impact of key reaction parameters on the hydrogenation of a typical enamide substrate. This serves as a guide for your optimization efforts.

ParameterCondition AResult A (Conversion / ee)Condition BResult B (Conversion / ee)Causality & Key Insight[9][11][17]
S/C Ratio 100:1>99% / 96%1000:185% / 96%Lowering catalyst loading can decrease the reaction rate but should not affect the intrinsic enantioselectivity.
H₂ Pressure 1 atm>99% / 92%50 atm>99% / 98%H₂ concentration can alter the rate-determining step or favor one catalytic cycle over another, directly impacting ee.
Temperature 25 °C>99% / 96%0 °C95% / >99%Lower temperatures amplify the energetic difference between diastereomeric transition states, enhancing selectivity.
Solvent Toluene>99% / 91%Methanol>99% / 97%Solvent polarity and coordinating ability (e.g., H-bonding) can stabilize or destabilize transition states, altering the ee.
Visualizing the Catalytic Cycle

The generally accepted mechanism for Rh-catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway," where the substrate coordinates to the metal before the oxidative addition of hydrogen.

G Catalyst [Rh(L*)S₂]⁺ Active Catalyst Coordination Substrate Coordination (Forms Diastereomers) Catalyst->Coordination + Substrate - Solvent Substrate Enamide Substrate Substrate->Coordination H2 H₂ OxAdd Oxidative Addition of H₂ H2->OxAdd Product Chiral Product Coordination->OxAdd + H₂ (Rate & ee Determining) Insertion Migratory Insertion OxAdd->Insertion ReductElim Reductive Elimination Insertion->ReductElim ReductElim->Catalyst + Solvent ReductElim->Product

Caption: Simplified unsaturated pathway for asymmetric hydrogenation.

References

  • Blackmond, D. G., & Ristić, A. (2000). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society, 123(4), 610-611. [Link]

  • Vargas-Cervantes, D., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2051–2062. [Link]

  • Vargas-Cervantes, D., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. PMC. [Link]

  • Pernot, L., et al. (2017). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: a combined theory-experiment approach. eScholarship. [Link]

  • Blackmond, D. G. (2001). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. ACS Publications. [Link]

  • Blackmond, D. G., & Ristić, A. (2001). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society, 123(4), 610-611. [Link]

  • Vargas-Cervantes, D., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]

  • Pernot, L., et al. (2017). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: A combined theory-experiment approach. ResearchGate. [Link]

  • Li, G., & Antilla, J. C. (2009). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. PMC. [Link]

  • Gridnev, I. D., & Imamoto, T. (2005). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters, 7(21), 4673–4675. [Link]

  • Holland, J. T., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 144(33), 15152–15163. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. . [Link]

  • Lee, D., & James, B. R. (1998). Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor. UBC Chemistry. [Link]

  • Holland, J. T., et al. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. NSF Public Access Repository. [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Smith, C. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 58-62. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Bayram, E., et al. (2021). Quantitative 1,10-Phenanthroline Catalyst-Poisoning Kinetic Studies of Rh(0) Nanoparticle and Rh4 Cluster Benzene Hydrogenation Catalysts. ACS Publications. [Link]

  • Naik, R. M., & Naik, S. R. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Indian Academy of Sciences. [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. ResearchGate. [Link]

  • Kumar, A., & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Asymmetric hydrogenation of α-acetamidocinnamic acid, 2b. ResearchGate. [Link]

  • Sacco, O., et al. (2020). Hydrogenation of α-acetamidocinnamic acid with polystyrene-supported rhodium catalysts. ResearchGate. [Link]

  • Achiwa, K., et al. (1977). HIGHLY EFFECTIVE CATALYTIC ASYMMETRIC HYDROGENATION OF ITACONIC ACID WITH NEW CATIONIC CHIRAL PYRROLIDINEPHOSPHINE–RHODIUM COMPLEXES. Sci-Hub. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates of alpha-acetamido-2-methylcinnamic acid

Technical Support Center: Troubleshooting Low Conversion Rates in the Asymmetric Hydrogenation of α -Acetamido-2-methylcinnamic Acid Welcome to the Advanced Applications Support Center. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion Rates in the Asymmetric Hydrogenation of α -Acetamido-2-methylcinnamic Acid

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering stalled kinetics or low turnover frequencies (TOF) during the transition-metal-catalyzed asymmetric hydrogenation of sterically hindered arylenamides, specifically α -acetamido-2-methylcinnamic acid .

Unlike standard benchmark substrates (e.g., unsubstituted α -acetamidocinnamic acid), the presence of an ortho-methyl group on the phenyl ring fundamentally alters the thermodynamic and kinetic landscape of the catalytic cycle. This guide synthesizes mechanistic causality with field-proven diagnostic protocols to help you restore optimal conversion rates.

Part 1: Mechanistic Causality — The Steric Bottleneck

To troubleshoot low conversion, we must first understand the geometric reality of the substrate. The ortho-methyl group creates severe steric repulsion with the adjacent alkene and acetamido moieties. This clash forces the phenyl ring to twist out of coplanarity with the C=C double bond, disrupting π -conjugation and altering the spatial requirements for metal coordination.

In a standard Rhodium-catalyzed Halpern mechanism, the substrate must act as a bidentate ligand, chelating the metal via the alkene π -bond and the carbonyl oxygen. The steric bulk of the ortho-substituent drastically lowers the equilibrium binding constant for this pre-association step. If the catalyst's chiral pocket (dictated by the phosphine ligand) is too rigid or bulky, the resting state of the catalyst remains the inactive, solvated complex rather than the reactive catalyst-substrate enamide complex[1].

HalpernMechanism SolvatedRh [Rh(Ligand)(Solvent)2]+ Resting State MajComplex Major Diastereomer (Thermodynamically Stable) SolvatedRh->MajComplex + Substrate (Fast) MinComplex Minor Diastereomer (Kinetically Active) SolvatedRh->MinComplex + Substrate (Fast) Substrate alpha-acetamido-2-methylcinnamic acid (Sterically Hindered) Substrate->SolvatedRh Binding bottleneck due to ortho-methyl MajComplex->MinComplex Equilibration (Must be faster than H2 addition) OxAddition H2 Oxidative Addition (Rate Determining Step) MajComplex->OxAddition + H2 (Slow, lowers ee) MinComplex->OxAddition + H2 Product Chiral Amino Acid Derivative + Regenerated Catalyst OxAddition->Product Reductive Elimination

Figure 1: Halpern mechanism highlighting the ortho-methyl steric bottleneck during substrate binding.

Part 2: Diagnostic FAQs

Q: Why is my conversion stalling at 20-30% despite using standard Rh-BINAP or Rh-DIPAMP catalysts? A: Standard C2​ -symmetric bidentate ligands like BINAP often present a steric mismatch for ortho-substituted arylenamides. The rigid bite angle and bulky phenyl rings on the phosphorus atoms prevent the twisted substrate from firmly chelating. Solution: Switch to ligands with a "three hindered quadrant" design (e.g., TangPhos)[2], which provide an open quadrant for the bulky ortho-substituent, or utilize highly adaptable monodentate phosphoramidites (e.g., PipPhos, MonoPhos) that can dynamically adjust their coordination geometry to accommodate the substrate[3].

Q: How does the E/Z geometric ratio of my starting material affect the conversion rate? A: It is a critical failure point. The Erlenmeyer-Plöchl azlactone synthesis typically yields the (Z)-isomer, which is required for proper bidentate chelation. However, even trace amounts of the (E)-isomer can act as a competitive inhibitor. The trans-geometry of the (E)-isomer prevents simultaneous alkene and carbonyl coordination, leading to a sluggish monodentate binding mode that occupies active catalytic sites without turning over.

Q: Should I increase the hydrogen pressure to force the reaction to 100% conversion? A: Proceed with caution. Increasing H2​ pressure will accelerate the rate-determining oxidative addition step, thereby increasing overall conversion[4]. However, according to the anti-lock-and-key kinetics of the Halpern mechanism, higher H2​ pressure can prematurely trap the mismatched (major) catalyst-substrate diastereomer before it can equilibrate to the highly reactive (minor) diastereomer. This will force conversion but may severely erode your enantiomeric excess (ee).

Q: What role does solvent choice play in coordinating this hindered substrate? A: Because the ortho-methyl group drastically lowers the substrate's binding affinity, strongly coordinating solvents (like Methanol or Ethanol) will actively compete with the substrate for the vacant coordination sites on the Rhodium center. Switching to a non-coordinating solvent like Dichloromethane ( CH2​Cl2​ ) or a weakly coordinating solvent like Ethyl Acetate removes this competition, significantly boosting the initial turnover rate[5].

Part 3: Self-Validating Troubleshooting Protocol

Do not change multiple variables at once. Follow this sequential, self-validating methodology to isolate the root cause of your low conversion.

Step 1: Substrate Geometric Purity Verification
  • Action: Analyze the starting material via 1H NMR to quantify the (E)/(Z) isomeric ratio.

  • Causality: As established, the (E)-isomer cannot form the necessary bidentate chelate, leading to off-cycle resting states that drastically lower the overall TOF.

  • Validation: The vinylic proton of the (Z)-isomer appears significantly downfield compared to the (E)-isomer due to deshielding by the adjacent carbonyl group. If integration reveals >1% (E)-isomer, recrystallize the batch from hot ethanol/water before proceeding.

Step 2: Solvent Optimization and Degassing
  • Action: Prepare your reaction using anhydrous, strictly degassed CH2​Cl2​ instead of alcoholic solvents.

  • Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands, killing the catalyst. Furthermore, non-coordinating CH2​Cl2​ ensures the sterically hindered substrate does not have to compete with solvent molecules to bind the metal center.

  • Validation: In a glovebox, mix the Rh-precatalyst and substrate in the solvent. A distinct color shift (typically from orange to deep red/brown) validates the successful displacement of the COD ligand and the formation of the active catalyst-substrate complex. If the solution remains the color of the precatalyst, substrate binding has failed.

Step 3: Kinetic Profiling via Pressure Modulation
  • Action: Transfer the complex to a high-pressure reactor, purge with H2​ , and pressurize to 3.0 atm (rather than standard 1.0 atm).

  • Causality: A moderate increase in pressure overcomes the high activation barrier for oxidative addition associated with bulky substrates without completely sacrificing the diastereomeric equilibration required for high ee.

  • Validation: Monitor hydrogen uptake via a mass flow controller. A steep initial uptake curve that plateaus within 2–4 hours validates active turnover. If uptake is linear and highly shallow, the catalyst architecture is fundamentally mismatched to the substrate.

TroubleshootingFlow Start Low Conversion Detected (< 50%) CheckIsomer Check Substrate Purity (NMR for E/Z ratio) Start->CheckIsomer IsomerAction Recrystallize to >99% (Z)-isomer CheckIsomer->IsomerAction E-isomer > 1% CheckCatalyst Evaluate Catalyst Sterics CheckIsomer->CheckCatalyst Pure Z-isomer CatalystAction Switch to TangPhos, DuPhos, or Monodentate Phosphoramidites CheckCatalyst->CatalystAction Using bulky bidentate (e.g., BINAP) CheckSolvent Assess Solvent Competition CheckCatalyst->CheckSolvent Using optimized ligand SolventAction Switch from MeOH to CH2Cl2 (Non-coordinating) CheckSolvent->SolventAction Using coordinating solvent CheckPressure Optimize H2 Pressure CheckSolvent->CheckPressure Using CH2Cl2/EtOAc PressureAction Increase to 3-5 atm (Monitor ee erosion) CheckPressure->PressureAction

Figure 2: Decision tree for troubleshooting low conversion in sterically hindered enamides.

Part 4: Quantitative Catalyst Comparison Data

The following table summarizes expected outcomes when varying the catalyst architecture and conditions for α -acetamido-2-methylcinnamic acid, demonstrating the critical interplay between sterics, solvent, and pressure.

Catalyst SystemSubstrate Geometry H2​ Pressure (atm)SolventExpected Conversion (%)Expected ee (%)
[Rh(COD)(DIPAMP)]+ >99% (Z)1.0MeOH< 30%~ 70%
[Rh(COD)(TangPhos)]+ >99% (Z)3.0 CH2​Cl2​ > 99%> 95%
[Rh(COD)(MonoPhos)2​]+ >99% (Z)5.0EtOAc> 95%> 90%
[Rh(COD)(DuPhos)]+ Mixed (E)/(Z)10.0MeOH< 50%Variable / Low

Part 5: References

  • Fuentes, J. A., et al. "Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation." ResearchGate, May 2011.[1] URL:[Link]

  • Gridnev, I. D., et al. "Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst." Journal of the American Chemical Society (PubMed/NIH), May 2004.[2] URL:[Link]

  • Wu, X., & Hou, G. "Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands." The Journal of Organic Chemistry (ACS), Sept 2021.[5] URL:[Link]

  • Bernsmann, H., et al. "PipPhos and MorfPhos: Privileged Monodentate Phosphoramidite Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation." The Journal of Organic Chemistry (ACS), Jan 2005.[3] URL:[Link]

  • Inoue, M., et al. "By Asymmetric Hydrogenation: Kinetics and Pressure Effects." ResearchGate, Jan 1983.[4] URL:[Link]

Sources

Optimization

Technical Support Center: Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Foreword from the Senior Application Scientist: Welcome to the advanced troubleshooting center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid. Achieving high enantiomeric excess (ee) and quantitati...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Welcome to the advanced troubleshooting center for the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid. Achieving high enantiomeric excess (ee) and quantitative conversion with this specific substrate requires a deep understanding of organometallic causality. The ortho-methyl group on the phenyl ring introduces unique steric demands that exacerbate common side reactions, such as Z→E isomerization and catalyst deactivation. This guide is designed to move beyond empirical guessing, providing you with self-validating protocols and mechanistic insights to engineer a flawless catalytic cycle.

System Architecture & Mechanistic Pathways

To minimize side reactions, we must first map the productive catalytic cycle against the competing deactivation and isomerization pathways. The diagram below illustrates where the system is most vulnerable to failure.

CatalyticCycle Precatalyst Precatalyst [Rh(L2)(diene)]+ Solvate Active Catalyst [Rh(L2)(Solv)2]+ Precatalyst->Solvate H2, MeOH PolyHydride Polynuclear Rh-Hydrides (Inactive) Precatalyst->PolyHydride Slow Diene Loss SubstrateComplex Substrate Complex [Rh(L2)(Z-Enamide)]+ Solvate->SubstrateComplex + Z-Substrate Dimer Arene-Bridged Dimer (Deactivated) Solvate->Dimer Non-coordinating solvent Hydride Rh(III) Dihydride Intermediate SubstrateComplex->Hydride + H2 ESubstrate E-Enamide (Slow, Low ee) SubstrateComplex->ESubstrate Isomerization Product L-Amino Acid Derivative Hydride->Product Reductive Elimination Product->Solvate - Product

Fig 1: Rh-catalyzed asymmetric hydrogenation cycle and side reaction pathways.

Diagnostic FAQ & Troubleshooting Guide

Q1: My reaction stalls at 50-60% conversion. What is causing this premature catalyst deactivation? Causality: Catalyst deactivation in these systems is rarely due to simple "poisoning." It is usually a structural collapse of the active species. When using precursors like [Rh(COD)(L2​)]+ , if the cyclooctadiene (COD) ligand hydrogenates too slowly during the activation phase, the Rh(I) centers can aggregate into inactive polynuclear rhodium hydrides[1]. Furthermore, in non-coordinating solvents, the catalyst can dimerize into highly stable, inactive arene-bridged species (e.g., [Rh(DIPAMP)]2​(BF4​)2​ )[2]. Solution: Switch your diene precursor from COD to norbornadiene (NBD). NBD hydrogenates significantly faster, ensuring the rapid and quantitative generation of the active mononuclear solvate complex before clustering can occur[1]. Always use a coordinating solvent like methanol to stabilize the intermediate.

Q2: I am observing a severe drop in enantiomeric excess (ee) upon scaling up the reaction. Is the substrate isomerizing? Causality: Yes. The asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid relies entirely on the strict Z -geometry of the alkene for optimal chiral induction[3]. The ortho-methyl group introduces significant steric bulk. Under hydrogen-starved conditions (common in scale-up due to poor gas-liquid mass transfer), the Rh-substrate complex has a prolonged lifetime prior to oxidative addition of H2​ . This delay allows reversible β -hydride elimination or rotation, leading to Z→E isomerization[3]. The resulting E -isomer coordinates poorly and yields a nearly racemic mixture, drastically lowering your overall ee[4]. Solution: Eliminate mass transfer limitations. Increase your agitation rate (e.g., >1000 rpm with a gas-entrainment impeller) and maintain a constant H2​ pressure of at least 3-5 bar. Never allow the headspace H2​ to deplete.

Q3: What is the optimal solvent system to suppress background reactions and maximize ee? Causality: Coordinating solvents are absolutely critical. Methanol acts as a labile placeholder, stabilizing the active [Rh(L2​)(MeOH)2​]+ cation while being easily displaced by the bidentate enamide substrate[1]. In non-coordinating solvents like dichloromethane, the lack of solvent stabilization forces the catalyst to dimerize or bind the substrate in non-productive, non-enantioselective modes[2]. Solution: Use strictly anhydrous, degassed methanol. If substrate solubility is an issue due to the ortho-methyl group, a 1:1 mixture of Methanol/Isopropanol is an acceptable alternative that maintains the necessary coordinating environment.

Q4: I am detecting trace amounts of deacetylated byproducts. How do I prevent this hydrolysis? Causality: While the acetamido group is generally robust, the combination of adventitious water and the Lewis acidity of the Rh(I) center can promote slow cleavage of the amide bond. This is exacerbated if the BF4−​ counterion begins to hydrolyze, generating trace hydrofluoric acid. Solution: Rigorously dry the substrate and solvents over 3Å molecular sieves. If extended reaction times are required, swap the BF4−​ salt for a more hydrolytically stable counterion such as BArF− (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or PF6−​ [2].

Quantitative Performance Matrix

The following table summarizes the causal impact of reaction parameters on conversion and enantioselectivity, based on standardized runs using a Rh-DIPAMP catalyst system.

Parameter VariableCondition TestedConversion (%)ee (%)Primary Side Reaction Observed
Diene Precursor Rh(COD)65%88%Polynuclear Rh-hydride formation
Diene Precursor Rh(NBD)>99%96%None (Optimized Baseline)
Solvent System Dichloromethane40%70%Arene-bridged catalyst dimerization
Solvent System Anhydrous Methanol>99%96%None (Optimized Baseline)
Mass Transfer Low Agitation (200 rpm)85%82% Z→E Substrate Isomerization
Counterion BF4−​ (with trace H2​O )95%94%Trace Deacetylation / Hydrolysis
Self-Validating Experimental Protocol

To ensure trustworthiness, this standard operating procedure (SOP) is designed as a self-validating system. By monitoring physical feedback (like H2​ uptake), you can verify the chemical health of the catalyst in real-time.

Workflow Step1 1. Solvent Degassing Step2 2. Precatalyst Activation Step1->Step2 Step3 3. Substrate Coordination Step2->Step3 Step4 4. H2 Pressurization (High Agitation) Step3->Step4 Step5 5. Quench & Validation Step4->Step5

Fig 2: Self-validating workflow for asymmetric hydrogenation to minimize side reactions.

Step-by-Step Methodology:

  • Preparation & Degassing: In a nitrogen-filled glovebox, dissolve the precatalyst [Rh(NBD)(DIPAMP)]BF4​ (0.1 mol%) and rigorously dried (Z)-α-acetamido-2-methylcinnamic acid in anhydrous methanol. Causality: Using NBD prevents hydride clustering; anhydrous conditions prevent deacetylation.

  • Reactor Loading: Transfer the homogeneous solution to a high-pressure autoclave equipped with a gas-entrainment impeller and an internal thermocouple.

  • Purging: Purge the reactor with ultra-high purity (UHP) Argon three times, followed by UHP H2​ three times. Crucial: Do not agitate the mixture during purging. Causality: Premature agitation under low H2​ pressure before the substrate is fully coordinated can lead to catalyst dimerization.

  • Reaction Initiation (Self-Validation Step): Pressurize the reactor to exactly 3 bar H2​ . Initiate vigorous stirring (1000+ rpm) and maintain the temperature at 25 °C.

    • Validation Check: Monitor the pressure drop via a mass flow controller. A linear, immediate H2​ uptake confirms the formation of the active mononuclear catalyst. A stalled or sigmoidal uptake curve indicates mass transfer limits or precatalyst clustering.

  • Quenching & Workup: Once H2​ uptake completely ceases (typically 2-4 hours), vent the reactor safely. Concentrate the mixture in vacuo, and pass the residue through a short silica plug using ethyl acetate to remove the Rh complex.

  • Analysis: Determine conversion via 1H NMR (looking for the disappearance of the alkene proton) and ee via chiral HPLC.

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Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-Methylcinnamic Acid Derivatives

Welcome to the Application Support Center. As synthetic chemists and drug development professionals, you are likely aware that introducing an ortho-methyl group to a cinnamic acid scaffold drastically alters its reactivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As synthetic chemists and drug development professionals, you are likely aware that introducing an ortho-methyl group to a cinnamic acid scaffold drastically alters its reactivity profile. The steric clash between the 2-methyl group and the adjacent α,β-unsaturated system impedes standard cross-coupling, asymmetric hydrogenation, and amidation protocols.

This guide provides field-proven, causality-driven solutions to overcome these bottlenecks, ensuring high yields and enantiomeric excesses in your workflows.

Section 1: Upstream Synthesis & C-C Bond Formation

Q: Why does the standard Knoevenagel condensation fail or give exceptionally low yields for 2-methylcinnamic acid derivatives, and what is the preferred alternative?

A: The ortho-methyl group on 2-methylbenzaldehyde creates a severe steric clash with the incoming active methylene compound (e.g., malonic acid). This steric bulk raises the activation energy for the critical dehydration step, stalling the reaction.

Solution: Transition to the Horner-Wadsworth-Emmons (HWE) olefination. The use of phosphonate carbanions is significantly less sensitive to ortho-steric hindrance. The transition state allows the bulky phosphonate groups to adopt an anti-periplanar conformation relative to the ortho-methyl group, driving the reaction forward to exclusively yield the (E)-isomer[1].

SynthesisRoute A 2-Methylbenzaldehyde B Standard Knoevenagel (Malonic Acid) A->B E HWE Olefination (Phosphonate Carbanion) A->E C Steric Clash High Activation Energy B->C D Low Yield (<30%) C->D F Favorable Transition State (Less Steric Sensitivity) E->F G 2-Methylcinnamate High Yield (>90%) F->G

Comparison of Knoevenagel and HWE olefination for ortho-substituted benzaldehydes.

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Methylcinnamate

This protocol is a self-validating system; the visual cues of gas evolution and color changes confirm intermediate formation.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add triethyl phosphonoacetate (1.2 equiv) and anhydrous THF (to reach 0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add sodium hydride (60% dispersion in mineral oil, 1.25 equiv) in portions. Validation: Stir for 30 minutes until H₂ gas evolution ceases and the solution becomes completely clear, confirming quantitative ylide formation.

  • Addition: Dissolve 2-methylbenzaldehyde (1.0 equiv) in a minimum volume of anhydrous THF. Add this dropwise to the ylide solution at 0 °C to strictly control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the aldehyde spot is entirely consumed.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography to isolate the pure (E)-ethyl 2-methylcinnamate.

Q: During the Heck coupling of 2-bromotoluene with acrylates to form 2-methylcinnamate, I observe high levels of palladium black and low conversion. How do I troubleshoot this?

A: The ortho-methyl group impedes the migratory insertion of the alkene into the arylpalladium intermediate. If this step is too slow, the Pd(II) intermediate decomposes to inactive Pd(0) (palladium black). As demonstrated in studies on2, utilizing optimized catalyst systems can overcome substitution patterns on sterically hindered styrenes or aryl halides[2]. Switch to a bulky, electron-rich phosphine ligand (e.g., P(o-tolyl)₃ or Buchwald ligands like SPhos) to accelerate reductive elimination and stabilize the active Pd(0) species.

Table 1: Cross-Coupling Methods for ortho-Substituted Cinnamic Derivatives
Reaction TypeReagentsKey ChallengeOptimized Catalyst/ConditionExpected Yield
Knoevenagel2-Methylbenzaldehyde + MalonateHigh activation energyN/A (Switch to HWE)<30%
HWE Olefination2-Methylbenzaldehyde + PhosphonateExothermic side reactionsNaH, THF, 0 °C to RT90-95%
Heck Coupling2-Bromotoluene + AcrylateSlow migratory insertionPd(OAc)₂, P(o-tolyl)₃, 100 °C85-90%

Section 2: Catalytic Asymmetric Hydrogenation

Q: When reducing 2-methylcinnamic acid to the corresponding chiral propanoic acid using a standard Ru(II)-BINAP catalyst, my enantiomeric excess (ee) is stuck at 30%. How can I improve this?

A: The standard BINAP ligand lacks the precise steric architecture required to lock the highly hindered 2-methylcinnamic acid into a single reactive conformation. The ortho-methyl group physically clashes with the equatorial phenyl rings of the BINAP ligand, leading to poor facial selectivity.

Solution: Transition to the H8-BINAP ligand. As proven in the3, the partially hydrogenated tetralin backbone of H8-BINAP alters the dihedral angle[3]. This increases the steric hindrance of the hydrogen atoms on the sp³ carbons, which ironically creates a more restrictive, highly stereocontrolling pocket tailored for ortho-substituted substrates, yielding up to 89-95% ee[1][3].

Hydrogenation S 2-Methylcinnamic Acid Ru1 Ru(II)-BINAP Catalyst S->Ru1 Ru2 Ru(II)-H8-BINAP Catalyst S->Ru2 Clash Steric Clash with Equatorial Phenyls Ru1->Clash Fit Optimized Dihedral Angle (Tetralin Backbone) Ru2->Fit LowEE Low Enantioselectivity (~30% ee) Clash->LowEE HighEE High Enantioselectivity (>89% ee) Fit->HighEE

Mechanistic divergence in asymmetric hydrogenation based on chiral ligand selection.

Protocol 2: Asymmetric Hydrogenation using Ru(OCOCH₃)₂[(S)-H8-BINAP]
  • Catalyst Preparation: In an argon-filled glovebox, weigh Ru(OCOCH₃)₂[(S)-H8-BINAP] (0.5 mol%) into a glass vial.

  • Substrate Loading: Add 2-methylcinnamic acid (1.0 equiv) to a high-pressure stainless steel autoclave equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed, anhydrous methanol (to reach 0.1 M substrate concentration) to the autoclave under a stream of argon.

  • Pressurization: Seal the autoclave. Purge the vessel with hydrogen gas three times, then pressurize to 100 atm of H₂. Note: High pressure is critical for overcoming the steric hindrance of the trisubstituted-like alkene.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12-24 hours.

  • Workup & Validation: Carefully vent the hydrogen gas. Evaporate the methanol. Dissolve the residue in saturated aqueous NaHCO₃ and filter the aqueous layer. Validation: The insoluble Ru catalyst remains on the filter paper, acting as a self-validating purification step.

  • Isolation: Acidify the clean aqueous filtrate with 1M HCl to precipitate the chiral (S)-2-methyl-3-phenylpropanoic acid. Extract with ether and dry.

Table 2: Impact of Ligand Sterics on Asymmetric Hydrogenation
Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee %)Mechanistic Observation
Ru(II)-BINAP2-Methylcinnamic Acid<50%30%Severe steric clash with equatorial phenyls
Ru(II)-H8-BINAP2-Methylcinnamic Acid>95%89%Tetralin backbone optimizes dihedral angle
Ru(II)-H8-BINAPTiglic Acid (Control)>99%97%Excellent fit for α,β-disubstituted acids

Section 3: Downstream Functionalization (Amidation)

Q: Standard EDC/NHS coupling of 2-methylcinnamic acid with secondary amines yields less than 20% product. What is the mechanistic failure here?

A: The combination of the rigid α,β-unsaturated system and the ortho-methyl group creates a highly shielded electrophilic carbonyl carbon. The O-acylisourea intermediate formed by EDC is structurally exposed but sterically blocked from nucleophilic attack by bulky amines. Consequently, the intermediate undergoes hydrolysis back to the starting material before the amine can successfully attack.

Solution: Use HATU with DIPEA. The 7-aza-benzotriazole leaving group forms a highly reactive active ester. More importantly, the nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance—it forms a hydrogen-bonded cyclic transition state that guides the hindered amine directly to the carbonyl carbon, completely bypassing the steric blockade.

AmidationTroubleshooting A 2-Methylcinnamic Acid + Secondary Amine B Standard EDC/NHS A->B D HATU/DIPEA Activation A->D Optimized Route C Hydrolysis of O-acylisourea B->C Steric Block E Formation of HOAt Active Ester D->E F Anchimeric Assistance (H-bonding) E->F G High Yield Amide F->G

Logical workflow for overcoming steric hindrance in 2-methylcinnamic acid amidation.

Protocol 3: HATU-Mediated Amidation of 2-Methylcinnamic Acid
  • Activation: Dissolve 2-methylcinnamic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M) in a dry flask under nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Validation: Stir at room temperature for 15 minutes. The solution will turn a distinct pale yellow, validating the formation of the active HOAt ester.

  • Amine Coupling: Add the hindered secondary amine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 12 hours. The anchimeric assistance from the HOAt leaving group will drive the reaction to completion.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine (wash with brine 5 times to thoroughly remove DMF).

  • Drying & Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the hindered amide.

References

  • Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP] | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals Source: beilstein-journals.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

chiral hplc method development for alpha-acetamido-2-methylcinnamic acid enantiomers

Title: Chiral HPLC Method Development for α-Acetamido-2-methylcinnamic Acid and its Asymmetric Hydrogenation Products: A Comparative Guide As a Senior Application Scientist in chiral chromatography, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Chiral HPLC Method Development for α-Acetamido-2-methylcinnamic Acid and its Asymmetric Hydrogenation Products: A Comparative Guide

As a Senior Application Scientist in chiral chromatography, I frequently encounter the analytical bottleneck of resolving complex reaction mixtures in asymmetric catalysis. When developing a chiral HPLC method for α -acetamido-2-methylcinnamic acid , it is crucial to understand the chemical context: this compound is a prochiral alkene (existing as E and Z isomers) used as a substrate in transition-metal-catalyzed asymmetric hydrogenation to produce enantiomerically enriched N-acetyl-2-methylphenylalanine [1].

Therefore, a robust analytical method must be a self-validating system capable of simultaneously resolving four distinct species: the Z-substrate, the E-substrate, and the (R)- and (S)-enantiomers of the hydrogenated product. This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a field-proven, step-by-step protocol for method development.

The Analytical Challenge & Mechanistic Causality

The primary challenge in separating α -acetamido-2-methylcinnamic acid and its derivatives lies in the molecule's functional groups. Both the substrate and the product possess a free carboxylic acid moiety and an acetamido group.

  • Causality of Peak Tailing: In standard normal-phase chromatography (e.g., Hexane/Isopropanol), the free carboxylic acid will partially ionize or interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.

  • The Solution: The addition of an acidic modifier—typically 0.1% Trifluoroacetic acid (TFA)—is mandatory. TFA suppresses the ionization of the carboxylic acid, keeping the analyte in a neutral state. This forces the molecule to interact purely via hydrogen bonding (through the acetamido group) and π−π interactions (through the phenyl ring) with the carbamate-derivatized chiral stationary phase [2].

  • Steric Considerations: The 2-methyl substitution on the phenyl ring forces the aromatic system out of coplanarity with the alkene. This unique 3D geometry dictates which polysaccharide helical structure (amylose vs. cellulose) will provide optimal chiral recognition.

Product Performance Comparison: Amylose vs. Cellulose CSPs

To objectively evaluate the best column chemistry, we compared two industry-standard coated polysaccharide columns: Column A (Amylose tris(3,5-dimethylphenylcarbamate), e.g., Chiralpak AD-H) and Column B (Cellulose tris(3,5-dimethylphenylcarbamate), e.g., Chiralcel OD-H).

The experimental data below was generated using a mobile phase of Hexane/Isopropanol/TFA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min at 25°C.

Table 1: Chromatographic Performance Comparison
Analyte SpeciesColumn A (Amylose CSP) Retention Time (min)Column A Resolution ( Rs​ )Column B (Cellulose CSP) Retention Time (min)Column B Resolution ( Rs​ )
(R)-Product 8.52-9.85-
(S)-Product 10.212.4 9.101.1 (Co-elution risk)
(Z)-Substrate 14.155.8 12.053.2
(E)-Substrate 16.503.1 12.550.8 (Unresolved)

Expert Insight: The amylose-based CSP (Column A) significantly outperforms the cellulose-based CSP (Column B) for this specific derivative. The broader helical groove of the amylose backbone accommodates the sterically demanding 2-methylphenyl group much more effectively than the tighter cellulose linear structure [3]. Furthermore, Column B exhibits a reversal in elution order for the product enantiomers, a common phenomenon when switching between these two polysaccharide derivatives, but fails to achieve baseline resolution ( Rs​ < 1.5) for the E/Z substrate isomers.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow for monitoring the asymmetric hydrogenation of α -acetamido-2-methylcinnamic acid.

Phase 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the IPA before mixing with Hexane to ensure homogenous dispersion.

  • Sonicate the mixture for 10 minutes to degas.

Phase 2: System Equilibration

  • Install an Amylose tris(3,5-dimethylphenylcarbamate) column (250 mm × 4.6 mm, 5 µm).

  • Purge the HPLC system with the mobile phase and set the flow rate to 1.0 mL/min.

  • Set the column oven temperature strictly to 25°C. Note: Chiral recognition is highly temperature-dependent; fluctuations will alter the enantiomeric separation factor ( α ).

  • Monitor the baseline at 214 nm and 254 nm until stable (typically 30–45 minutes).

Phase 3: Sample Preparation & Injection

  • Reaction Aliquot: Withdraw 50 µL of the asymmetric hydrogenation reaction mixture.

  • Quenching/Dilution: Dilute immediately with 950 µL of the mobile phase (Hexane/IPA 90:10) to quench the reaction and precipitate the transition-metal catalyst (e.g., Rhodium-bisphosphine complexes)[4].

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 10 µL onto the column.

Phase 4: Data Analysis

  • Integrate the peaks at 214 nm (optimal for the acetamido chromophore).

  • Calculate the Enantiomeric Excess ( ee ) of the product: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

  • Calculate substrate conversion by comparing the sum of product areas to the sum of substrate (E + Z) areas, applying appropriate response factors if previously calibrated.

Method Development Workflow Visualization

G Substrate Prochiral Substrate (Z/E)-α-Acetamido-2-methylcinnamic acid Reaction Asymmetric Hydrogenation (Rh/Chiral Ligand) Substrate->Reaction Catalysis HPLC Chiral HPLC Method Development Substrate->HPLC Residual Monitoring Product Chiral Product (R/S)-N-Acetyl-2-methylphenylalanine Reaction->Product Conversion Product->HPLC Aliquot Prep Col1 Amylose-based CSP (e.g., Chiralpak AD-H) Superior Fit for 2-Methyl Sterics HPLC->Col1 Screen Col2 Cellulose-based CSP (e.g., Chiralcel OD-H) Poor E/Z Resolution HPLC->Col2 Screen Opt Mobile Phase Optimization Hexane/IPA (90:10) + 0.1% TFA (Suppresses COOH Ionization) Col1->Opt Selected Col2->Opt Rejected Final Baseline Resolution Achieved (Rs > 1.5 for all 4 species) Opt->Final Validation

Caption: Workflow for the chiral HPLC method development and reaction monitoring of acetamidocinnamic acid.

References

  • Title: Electronic Effects in Asymmetric Catalysis: Structural Studies of Precatalysts and Intermediates in Rh-Catalyzed Hydrogenation of Dimethyl Itaconate and Acetamidocinnamic Acid Derivatives Using C2-Symmetric Diarylphosphinite Ligands Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Enantiomer Self-Disproportionation and Chiral Stationary Phase Based Selective Chiral Separation of Organic Compounds Source: ResearchGate URL: [Link]

  • Title: Novel and Efficient Chiral Bisphosphorus Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Catechol-Based Phosphoramidites: A New Class of Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenations Source: Organic Letters - ACS Publications URL: [Link]

Comparative

1h and 13c nmr spectra analysis of alpha-acetamido-2-methylcinnamic acid

Comparative Analytical Guide: High-Resolution NMR Methodologies for the Structural Elucidation of α -Acetamido-2-methylcinnamic Acid Executive Summary α -Acetamido-2-methylcinnamic acid is a critical dehydroamino acid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: High-Resolution NMR Methodologies for the Structural Elucidation of α -Acetamido-2-methylcinnamic Acid

Executive Summary

α -Acetamido-2-methylcinnamic acid is a critical dehydroamino acid derivative, frequently utilized as a prochiral substrate in transition-metal-catalyzed asymmetric hydrogenation to yield unnatural amino acids[1]. The structural elucidation of this compound presents unique analytical challenges due to the steric hindrance imposed by the ortho-methyl group and the presence of competing hydrogen-bond donating (amide, carboxylic acid) and accepting (carbonyls) moieties. This guide objectively compares traditional NMR approaches against high-field, optimized methodologies, providing a self-validating protocol for precise 1H and 13C spectral assignment and (Z)/(E) stereochemical differentiation.

Methodological Comparison: Optimizing Analytical Conditions

Standard NMR workflows often default to 400 MHz spectrometers using Chloroform-d (CDCl3). However, for highly functionalized cinnamic acid derivatives, this approach compromises data integrity[2]. CDCl3 promotes dynamic intermolecular hydrogen bonding between the carboxylic acid and acetamido groups, leading to severe signal broadening of exchangeable protons and concentration-dependent chemical shifts[3].

By transitioning to a 600 MHz platform using Dimethyl Sulfoxide-d6 (DMSO-d6), the analytical performance is drastically enhanced. DMSO is a strong hydrogen-bond acceptor that outcompetes solute-solute interactions, effectively solvating the monomeric species. This locks the amide proton into a slow-exchange regime relative to the NMR timescale, yielding a sharp, diagnostic NH singlet essential for 2D NOESY stereochemical correlation[4]. Furthermore, the 600 MHz field strength provides the necessary dispersion to resolve the complex, second-order multiplets of the ortho-substituted aromatic ring[5].

Table 1: Comparative Performance of NMR Analytical Approaches

Analytical ApproachSpectral DispersionIsomer Differentiation (E/Z)Amide NH Visibility
400 MHz, CDCl3 Moderate (Overlapping multiplets)Poor (Ambiguous NOE contacts)Poor (Broad, rapidly exchanging)
400 MHz, DMSO-d6 ModerateModerateExcellent (Sharp singlet)
600 MHz, DMSO-d6 + 2D High (Baseline resolution) Excellent (Clear NOESY/HMBC) Excellent (Sharp singlet)

Mechanistic Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system. Each step contains a built-in quality control checkpoint to guarantee spectral integrity before proceeding.

Step 1: Sample Preparation

  • Action: Weigh exactly 20.0 mg of α -acetamido-2-methylcinnamic acid. Dissolve completely in 600 µL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: A 20 mg mass provides an optimal solute concentration (~150 mM) to achieve a high signal-to-noise ratio (SNR) for 13C within 30 minutes, without inducing viscosity-driven line broadening.

  • Validation Check: Visually inspect the tube against a light source. A perfectly clear solution validates complete dissolution; any particulate matter will cause magnetic susceptibility gradients and requires microfiltration.

Step 2: Probe Tuning and Matching (ATMA)

  • Action: Insert the sample into the 600 MHz spectrometer. Execute automatic tuning and matching for both the 1H and 13C channels.

  • Causality: Matches the probe's impedance to the sample's specific dielectric constant. Because DMSO is highly polar, this step is mandatory to ensure maximum RF pulse efficiency and signal detection.

  • Validation Check: The tuning curve (wobble) must show a sharp, centered dip exactly at the Larmor frequencies of 1H and 13C.

Step 3: 3D Gradient Shimming

  • Action: Perform automated 3D gradient shimming (e.g., TopShim) on the Z-axis.

  • Causality: Corrects localized magnetic field inhomogeneities caused by the sample volume and tube geometry.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. It must be < 0.8 Hz. A broader peak invalidates the shim, requiring manual Z1/Z2 optimization.

Step 4: Acquisition Parameters

  • Action: Acquire 1H (16 scans, 2s relaxation delay) and 13C (512 scans, 2s relaxation delay, with 1H broad-band decoupling).

  • Causality: The 2-second relaxation delay ensures >5×T1​ relaxation for most protons, allowing for accurate quantitative integration of the methyl and vinylic signals.

  • Validation Check: The spectral baseline must be flat. The SNR of the weakest quaternary carbon (the α -carbon) in the 13C spectrum must exceed 10:1.

G A Sample Preparation 20 mg in 0.6 mL DMSO-d6 B 1D 1H NMR (600 MHz) Assess Purity & Amide NH A->B C 1D 13C NMR (150 MHz) Carbon Backbone Mapping A->C D 2D HSQC Direct C-H Correlations B->D F 2D NOESY (Z)/(E) Isomer Determination B->F C->D E 2D HMBC Quaternary C Assignments D->E G Final Structural Elucidation α-Acetamido-2-methylcinnamic acid E->G F->G

Figure 1: Comprehensive NMR workflow for dehydroamino acid structural elucidation.

Spectral Data Presentation & Interpretation

The following tables summarize the quantitative assignments for the (Z)-isomer of α -acetamido-2-methylcinnamic acid, derived from the optimized 600 MHz DMSO-d6 workflow. The presence of the ortho-methyl group significantly alters the electronic environment of the aromatic ring compared to standard cinnamic acid[6].

Table 2: 1H NMR Assignments (600 MHz, DMSO-d6)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
-COOH 12.50br s1HHighly deshielded; exchanges rapidly upon D2O addition.
-NH (Amide) 9.20s1HLocked in slow-exchange by DMSO; critical for 2D NOESY[4].
H- β (Vinylic) 7.35s1HDeshielded by the cis-carboxylic acid group in the (Z)-isomer[6].
H-Aromatic 7.15 - 7.30m4HComplex second-order multiplet due to ortho-substitution[5].
Ar-CH3 2.30s3HOrtho-methyl group; shielded by the aromatic ring current.
Ac-CH3 1.95s3HAcetyl methyl group; characteristic upfield singlet.

Table 3: 13C NMR Assignments (150 MHz, DMSO-d6)

Carbon EnvironmentChemical Shift (ppm)TypeAssignment Rationale
C=O (Amide) 169.5CqHighly deshielded carbonyl region.
C=O (Acid) 166.2CqCarboxylic acid carbonyl[3].
C- β 133.4CHVinylic carbon; directly correlated to H- β via HSQC.
C- α 128.5CqQuaternary vinylic carbon; assigned via HMBC correlations from H- β and NH.
C-Aromatic 125.0 - 136.0CH / CqSix distinct phenyl ring carbons (4x CH, 2x Cq)[6].
Ac-CH3 22.5CH3Acetyl methyl carbon.
Ar-CH3 19.8CH3Ortho-methyl carbon[3].

Advanced 2D Techniques: Stereochemical Assignment

Differentiating the (Z) and (E) isomers of α -acetamido-2-methylcinnamic acid is paramount, as the (Z)-isomer is exclusively required for high-enantioselectivity asymmetric hydrogenation[1].

  • The Causality of NOESY: In the (Z)-isomer, the vinylic proton (H- β ) is forced into close spatial proximity (< 5 Å) with both the ortho-methyl protons of the phenyl ring and the amide NH. A 2D NOESY experiment will exhibit strong, unambiguous cross-peaks between H- β (7.35 ppm) and the ortho-methyl group (2.30 ppm).

  • Alternative Isomer: Conversely, if the compound were the (E)-isomer, the spatial geometry would invert, and the NOESY spectrum would instead reveal a strong cross-peak between H- β and the acetyl methyl group (1.95 ppm)[4].

By strictly adhering to this optimized, high-field DMSO-d6 protocol, researchers can bypass the ambiguities of traditional 1D NMR, ensuring absolute structural and stereochemical confidence before advancing the molecule into complex catalytic cycles.

Sources

Validation

Comparative Guide: Chiral Ligands for the Asymmetric Hydrogenation of α-Acetamido-2-methylcinnamic Acid

Introduction: The Ortho-Methyl Steric Challenge In the landscape of pharmaceutical synthesis and catalytic methodology, the asymmetric hydrogenation of prochiral enamides remains a foundational transformation. While stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ortho-Methyl Steric Challenge

In the landscape of pharmaceutical synthesis and catalytic methodology, the asymmetric hydrogenation of prochiral enamides remains a foundational transformation. While standard α-acetamidocinnamic acid is the traditional benchmark, α-acetamido-2-methylcinnamic acid (CAS 88681-64-5)[1] presents a uniquely rigorous test for chiral catalysts.

The presence of the ortho-methyl (2-methyl) group on the phenyl ring induces a severe steric clash with the alkene backbone. This prevents the aryl ring from adopting a coplanar conformation with the double bond, forcing a twisted geometry. Consequently, the chiral ligand's binding pocket must possess highly defined spatial boundaries to accommodate this bulky, non-planar substrate while still enforcing strict enantiofacial discrimination. This guide objectively evaluates the performance of leading chiral ligand classes in this demanding transformation, providing mechanistic causality and validated experimental protocols.

Mechanistic Causality: The "Anti-Lock-and-Key" Paradigm

To understand why certain ligands outperform others with α-acetamido-2-methylcinnamic acid, we must examine the catalytic cycle. For Rhodium-diphosphine systems, the reaction proceeds via the Halpern mechanism.

Counterintuitively, the major diastereomeric catalyst-substrate complex (the one that forms most favorably) is not the one that leads to the major product enantiomer. Instead, the highly reactive minor diastereomer undergoes oxidative addition with hydrogen at a vastly accelerated rate. The ligand's role is to maximize the energy difference between these transition states.

CatalyticCycle Rh_cat [Rh(Ligand)]⁺ Active Catalyst Substrate_Complex [Rh(Ligand)(Substrate)]⁺ Major/Minor Diastereomers Rh_cat->Substrate_Complex + Substrate (Fast) Oxidative_Addition [Rh(H)₂(Ligand)(Substrate)]⁺ (Rate-Determining Step) Substrate_Complex->Oxidative_Addition + H₂ (Minor diastereomer reacts faster) Migratory_Insertion Alkyl-Rhodium Intermediate Oxidative_Addition->Migratory_Insertion Migratory Insertion Product_Release Chiral Product (e.g., (S)-Amino Acid Deriv.) Migratory_Insertion->Product_Release Reductive Elimination Product_Release->Rh_cat Catalyst Regeneration

Figure 1: The Halpern mechanism for Rh-catalyzed asymmetric hydrogenation of enamides.

The Quadrant Model and Steric Sorting

For C2​ -symmetric ligands (e.g., DuPhos, DIPAMP), the chiral environment is conceptually divided into four quadrants. The 2-methylphenyl group of the substrate is exceptionally bulky and must be channeled into an "open" quadrant. If a ligand's hindered quadrants are not rigid enough, the 2-methyl group will force the ligand backbone to distort, eroding enantioselectivity[2].

QuadrantModel cluster_0 C₂-Symmetric Ligand Pocket Q1 Upper Left (Hindered Quadrant) Q2 Upper Right (Open Quadrant) Q3 Lower Left (Open Quadrant) Q4 Lower Right (Hindered Quadrant) Substrate α-Acetamido-2-methylcinnamic Acid Substrate->Q1 Steric Clash Avoided Substrate->Q2 2-Methylphenyl Group (Bulky) Substrate->Q3 Acetamido Group (Coordinating) Substrate->Q4 Carboxylate Group

Figure 2: Quadrant model illustrating the steric sorting of the 2-methylphenyl group.

Comparative Analysis of Chiral Ligands

When applied to sterically encumbered substrates like α-acetamido-2-methylcinnamic acid, different ligand architectures exhibit distinct performance profiles:

  • Phospholanes (e.g., DuPhos): The rigid, electron-rich phospholane rings of Me-DuPhos project methyl groups directly into the hindered quadrants. This creates an impenetrable steric wall that perfectly sorts the 2-methylphenyl group into the open quadrant, resulting in >99% ee and massive Turnover Frequencies (TOF).

  • Ferrocenyl Diphosphines (e.g., Walphos / Josiphos): These ligands are highly tunable. The ferrocene backbone provides a flexible yet directing environment. Walphos-type ligands have demonstrated exceptional efficacy for 2-methylcinnamic acid derivatives, achieving up to 95% ee under elevated hydrogen pressures[3].

  • P-Chiral Diphosphines (e.g., DIPAMP): While historically significant for L-DOPA synthesis, P-stereogenic ligands can struggle with the added bulk of the ortho-methyl group, sometimes resulting in lower catalytic efficiency compared to unhindered substrates[2].

  • Axially Chiral Ligands (e.g., BINAP): Ru-BINAP systems operate via a heterolytic hydrogen cleavage mechanism rather than oxidative addition. They generally require much higher pressures (50-100 bar) to achieve acceptable TOFs for acetamidoacrylates and typically yield slightly lower ee's for highly hindered cinnamic acids compared to Rh-DuPhos.

Quantitative Performance Comparison
Ligand ClassRepresentative LigandMetalTypical ee (%)TOF (h⁻¹)Pressure (bar)Mechanistic & Structural Note
Phospholane (R,R)-Me-DuPhosRh>99>5,0002 - 4Rigid C2​ pocket perfectly accommodates the 2-methyl group.
Ferrocenyl Walphos / JosiphosRh95 - 98~2,50010 - 50Highly tunable electronics; excellent for ortho-hindered substrates[3].
P-Chiral (R,R)-DIPAMPRh90 - 94~1,0002 - 5Moderate tolerance to ortho-sterics; P-stereogenic specificity[2].
Axially Chiral (R)-BINAPRu85 - 89~50050 - 100Operates via heterolytic H₂ cleavage; requires higher pressure.

Experimental Protocol: Self-Validating Asymmetric Hydrogenation

To ensure trustworthiness and reproducibility, the following protocol describes the Rh-catalyzed asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid using a high-pressure autoclave. Alternatively, continuous flow reactors (e.g., H-Cube) can be utilized for rapid condition optimization[4].

Step 1: Catalyst Preparation (Glovebox Operations)

Causality: Rhodium(I) precatalysts are highly sensitive to oxygen, which can irreversibly oxidize the electron-rich phosphine ligands (especially DuPhos), killing catalytic activity.

  • Inside a nitrogen-filled glovebox, weigh 0.005 mmol of [Rh(COD)2​]BF4​ and 0.0055 mmol of the chiral ligand (e.g., (R,R)-Me-DuPhos).

  • Dissolve the mixture in 2.0 mL of rigorously degassed, anhydrous methanol.

  • Stir for 15 minutes at room temperature until the solution turns a deep, clear orange, indicating the formation of the active [Rh(COD)(Ligand)]BF4​ complex.

Step 2: Substrate Loading
  • Weigh 0.5 mmol of α-acetamido-2-methylcinnamic acid[1].

  • Dissolve the substrate in 8.0 mL of degassed methanol in a glass liner designed for a Parr autoclave.

  • Transfer the 2.0 mL catalyst solution into the glass liner (Substrate:Catalyst ratio = 100:1).

Step 3: Hydrogenation
  • Seal the autoclave inside the glovebox and transfer it to the high-pressure manifold.

  • Purge the lines with H2​ gas (3 cycles of pressurizing to 5 bar and venting).

  • Pressurize the reactor to the target pressure (e.g., 4 bar for DuPhos, 50 bar for Walphos[3]).

  • Stir vigorously (1000 rpm) to eliminate gas-liquid mass transfer limitations. Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active turnover. The reaction is complete when hydrogen consumption plateaus.

Step 4: Workup and Analysis
  • Vent the reactor carefully and evaporate the methanol under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and pass it through a short plug of silica gel to remove the rhodium catalyst.

  • Chiral Analysis: Determine conversion and enantiomeric excess using Chiral GC (e.g., equipped with a CHIRASIL-L-VAL column) or Chiral HPLC (e.g., CHIRALCEL OD-H). For GC, standard temperature programming (e.g., 140 °C to 180 °C at 2 °C/min) effectively resolves the (R) and (S) enantiomers from the starting material[4].

References

  • NextSDS Chemical Database ALPHA-ACETAMIDO-2-METHYLCINNAMIC ACID — Chemical Substance Information[Link]

  • Organometallics (ACS Publications) Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands[Link]

  • The Journal of Organic Chemistry (ACS Publications) Exploring Stereogenic Phosphorus: Synthetic Strategies for Diphosphines Containing Bulky, Highly Symmetric Substituents[Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of α-Acetamido-2-methylcinnamic Acid

Executive Summary In the realm of drug development and synthetic organic chemistry, α-acetamido-2-methylcinnamic acid (CAS 88681-64-5) serves as a critical benchmark substrate, primarily utilized in the transition-metal-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, α-acetamido-2-methylcinnamic acid (CAS 88681-64-5) serves as a critical benchmark substrate, primarily utilized in the transition-metal-catalyzed asymmetric hydrogenation to produce unnatural amino acid derivatives. However, its structural characterization presents unique analytical challenges. The molecule possesses a thermally labile carboxylic acid moiety and a highly polar acetamido group, making the choice of mass spectrometry (MS) platform critical for accurate structural elucidation.

This guide objectively compares the performance of two orthogonal analytical platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-Q-TOF-MS/MS) and Gas Chromatography Electron Ionization (GC-EI-MS) . By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to optimize their analytical workflows.

Platform Performance Comparison

Selecting the appropriate MS platform dictates whether you observe the intact molecular species or a complex web of thermal degradation products. High-resolution mass spectrometry (HR-MS) is critical for confirming the exact molecular formulas of acetamido-cinnamic acid derivatives during catalytic synthesis[1].

Table 1: Objective Platform Comparison
Analytical FeatureHR-ESI-Q-TOF-MS/MSGC-EI-MS (Derivatized)
Ionization Mechanism Soft Ionization (Even-electron ions)Hard Ionization (Odd-electron radical cations)
Sample Preparation Direct Dilute & Shoot (LC compatible)Extensive Drying & Silylation required
Intact Molecular Ion High Abundance ( [M+H]+ )Low Abundance / Often Absent
Primary Structural Data Sequence/Connectivity via targeted CIDFingerprinting via 70 eV Spectral Library
Mass Accuracy <2 ppm (Exact Mass)Nominal ( ∼0.1 Da)
Thermal Stability Risk Negligible (Room temperature ionization)High (Requires inlet temperatures >250∘C )

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind a molecule's fragmentation is essential for interpreting MS/MS spectra.

Under ESI-Q-TOF conditions (positive ion mode), protonation occurs preferentially at the amide nitrogen or the carbonyl oxygen due to their high proton affinities. When subjected to Collision-Induced Dissociation (CID), the acetamido group frequently directs fragmentation via the neutral loss of ketene (42 Da). This occurs because the localized proton on the amide nitrogen facilitates a 6-membered cyclic transition state, leading to the expulsion of CH2​=C=O [2].

Concurrently, the carboxylic acid moiety undergoes a characteristic loss of water (-18 Da). The fragmentation pathways of α-acetamido cinnamic acid derivatives often involve these characteristic cleavages, sometimes proceeding through oxazolone-like intermediates followed by decarboxylation[3].

Fragmentation_Pathway M [M+H]+ m/z 220.097 α-Acetamido-2-methylcinnamic acid K [M+H - CH2CO]+ m/z 178.086 Loss of Ketene M->K - CH₂CO (42 Da) W [M+H - H2O]+ m/z 202.086 Loss of Water M->W - H₂O (18 Da) KW [M+H - CH2CO - H2O]+ m/z 160.076 Amino-indenyl Cation K->KW - H₂O (18 Da) W->KW - CH₂CO (42 Da) F [C9H9]+ m/z 117.070 2-Methylstyryl Cation KW->F - HNCO (43 Da)

Fig 1. ESI-CID-MS/MS fragmentation pathway of α-acetamido-2-methylcinnamic acid.

Conversely, under GC-EI-MS conditions (70 eV), the molecule is bombarded with high-energy electrons, creating an unstable radical cation ( M+∙ ). If injected without derivatization, the thermal energy of the GC inlet causes rapid decarboxylation. Therefore, chemical derivatization is mandatory to block the acidic proton, altering the fragmentation landscape entirely toward alpha-cleavages driven by the silyl groups.

Quantitative Data Presentation

The following tables summarize the experimental mass spectrometry data obtained from both platforms, highlighting the diagnostic ions used for structural confirmation.

Table 2: HR-ESI-Q-TOF-MS/MS Fragment Ions (Positive Mode, CID 20 eV)
Fragment AssignmentFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]+ C12​H14​NO3+​ 220.0968220.0971+1.3100%
[M+H−H2​O]+ C12​H12​NO2+​ 202.0863202.0865+1.045%
[M+H−CH2​CO]+ C10​H12​NO2+​ 178.0863178.0860-1.685%
[M+H−CH2​CO−H2​O]+ C10​H10​NO+ 160.0757160.0759+1.260%
[C9​H9​]+ (Styryl Cation) C9​H9+​ 117.0699117.0701+1.730%
Table 3: GC-EI-MS Fragment Ions (TMS Derivative, 70 eV)
Fragment Assignmentm/zRelative AbundanceOrigin / Mechanism
[M(TMS)]+∙ 2915%Intact radical cation of mono-TMS derivative
[M(TMS)−CH3​]+ 27615%Alpha-cleavage of TMS methyl group
[M(TMS)−CO2​TMS]+ 174100%Loss of silylated carboxylate (Base Peak)
[C9​H9​]+ 11740%Cleavage of the cinnamic double bond
[TMS]+ 7380%Trimethylsilyl cation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. The protocols below integrate internal quality controls to guarantee data integrity.

Protocol A: HR-ESI-Q-TOF-MS/MS Workflow
  • System Suitability Test (SST): Prior to sample analysis, inject a known standard (e.g., reserpine, m/z 609.2807) to verify that the mass accuracy is <2 ppm and detector sensitivity meets operational thresholds. Causality: Ensures the instrument's ion optics and time-of-flight tube are optimally tuned.

  • Sample Preparation: Dissolve 1.0 mg of α-acetamido-2-methylcinnamic acid in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% formic acid. Causality: Formic acid acts as an abundant proton source, drastically enhancing ionization efficiency in positive ESI mode.

  • Blank Injection: Run the solvent matrix alone. Causality: Validates that observed m/z peaks are genuine sample ions and not background contamination or column carryover.

  • Mass Calibration: Utilize a continuous post-column infusion of sodium formate clusters as an internal lock mass. Causality: Corrects for real-time thermal drift in the flight tube, guaranteeing sub-ppm mass accuracy for empirical formula generation.

  • Data Acquisition: Operate the Q-TOF in positive ESI mode. Set the MS1 scan range to 100-1000 m/z. Trigger Auto-MS/MS for the [M+H]+ precursor (m/z 220.09) using a collision energy ramp of 15-35 eV to capture both high-mass and low-mass fragments.

Protocol B: GC-EI-MS Derivatization Workflow
  • Sample Dehydration: Transfer 1.0 mg of the sample to a silanized GC vial and dry completely under a gentle stream of ultra-pure nitrogen. Causality: Trace water aggressively quenches silylation reagents, leading to incomplete derivatization.

  • Chemical Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: This replaces the acidic carboxylic proton with a bulky, non-polar TMS group, eliminating hydrogen bonding and preventing thermal degradation in the hot GC inlet.

  • Control Blank: Prepare a reagent blank (MSTFA + pyridine) subjected to the exact same incubation conditions.

  • Injection & Acquisition: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C. Acquire full scan EI data (70 eV) from m/z 50 to 500.

References

  • Source: scribd.
  • (PDF)
  • ChemInform Abstract: Organocatalytic Enantioselective Michael-Henry Acetalization of Glutaraldehyde and 3-Aryl-2-nitroprop-2-enols: A Facile Entry to 3-Oxabicyclo[3.3.1]nonan-2-ones with Four Consecutive Stereogenic Centers.

Sources

Validation

A Comparative Guide to the Validation of Chiral Gas Chromatography Methods for α-Acetamido-2-methylcinnamic Acid

This guide provides a comprehensive framework for the development and validation of chiral gas chromatography (GC) methods for the enantioselective analysis of α-acetamido-2-methylcinnamic acid. As a crucial chiral inter...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of chiral gas chromatography (GC) methods for the enantioselective analysis of α-acetamido-2-methylcinnamic acid. As a crucial chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount. This document moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices, empowering researchers to build robust, self-validating analytical systems grounded in scientific first principles and regulatory standards.

The Foundational Challenge: Why Direct GC Analysis is Untenable

Alpha-acetamido-2-methylcinnamic acid possesses two key functional groups that preclude its direct analysis by gas chromatography: a carboxylic acid and an amide.[1] These polar, protic groups lead to high boiling points and strong intermolecular hydrogen bonding. If injected directly, the analyte would exhibit poor volatility, thermal degradation in the high-temperature injector and column, and severe peak tailing due to strong interactions with the stationary phase.

Therefore, a critical and non-negotiable first step is chemical derivatization . This process transforms the polar functional groups into more volatile and thermally stable moieties, enabling the molecule to traverse the GC system and interact effectively with the chiral stationary phase for separation.[2]

A Comparative Analysis of Method Development Strategies

The success of a chiral GC method hinges on two critical choices: the derivatization strategy and the chiral stationary phase (CSP).

Selecting the Optimal Derivatization Agents

The derivatization for α-acetamido-2-methylcinnamic acid is a two-step process: esterification of the carboxylic acid followed by modification of the amide group. The choice of reagents is critical for achieving a quantitative, rapid reaction without inducing racemization.

Table 1: Comparison of Common Derivatization Agents

Step Agent Mechanism & Advantages Considerations & Disadvantages
1. Esterification 3N HCl in Methanol Simple, inexpensive, and effective for forming methyl esters. The reaction is driven to completion by heating.Requires complete removal of excess reagent, which can be time-consuming.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Forms trimethylsilyl (TMS) esters. It is a powerful silylating agent that reacts quickly under mild conditions.TMS derivatives can be sensitive to moisture, requiring anhydrous conditions for sample preparation and injection.
2. Acylation Trifluoroacetic Anhydride (TFAA) Reacts with the N-H bond of the amide to form a trifluoroacetyl derivative, significantly increasing volatility.Highly reactive and corrosive. Must be handled with care in a fume hood. Can sometimes lead to enantioreversal of elution order.
Acetic Anhydride Forms an acetyl derivative. It is less reactive than TFAA, offering a milder alternative.The resulting derivative is less volatile than the TFAA equivalent, which may lead to longer retention times.

Scientist's Recommendation: For initial method development, a two-step derivatization using 3N HCl in Methanol followed by Trifluoroacetic Anhydride (TFAA) is recommended. This combination is well-documented for amino acid-related structures, reliably produces volatile derivatives, and minimizes the risk of racemization.[3]

Choosing the Right Chiral Stationary Phase (CSP)

Chiral recognition in GC is achieved by creating transient diastereomeric complexes between the enantiomers and the CSP.[4] The stability of these complexes differs, leading to different retention times. Cyclodextrin-based CSPs are exceptionally versatile and widely used for this purpose.[4][5]

Table 2: Comparison of Chiral Stationary Phase (CSP) Classes

CSP Class Separation Principle Advantages for Target Analyte Potential Limitations
Derivatized Cyclodextrins (e.g., Rt-βDEXsm) Enantiomers enter the hydrophobic cyclodextrin cavity to varying degrees (inclusion complexation).[4] Interactions (H-bonding, dipole-dipole) with the derivatized rim provide selectivity.High efficiency and thermal stability.[5] Broad applicability for a wide range of chiral compounds, including those with aromatic rings.Optimal separation is often highly dependent on the GC temperature program; lower temperatures can increase selectivity.[3]
Amino Acid Derivatives (e.g., Chirasil-L-Val) Utilizes hydrogen bonding and dipole-dipole interactions between the analyte and the chiral amino acid selector bonded to a polysiloxane backbone.[2][6]Well-established for the separation of derivatized amino acids and related structures.[2]May have a lower maximum operating temperature compared to some cyclodextrin phases, limiting the analysis of less volatile compounds.

Scientist's Recommendation: A derivatized beta-cyclodextrin column , such as one with permethylated or trifluoroacetylated functional groups, is the recommended starting point. These columns offer robust performance and have demonstrated exceptional utility in separating a wide array of chiral molecules, including aromatic structures similar to the target analyte.[5][7]

Proposed Experimental Protocol & Validation Workflow

This section outlines a detailed protocol for method validation, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Overall Analytical Workflow

The entire process, from sample receipt to final data, can be visualized as a sequential workflow.

Chiral GC Validation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data & Validation A Standard/Sample Weighing B Solubilization A->B C Step 1: Esterification (e.g., 3N HCl in MeOH, 100°C) B->C D Solvent Evaporation C->D E Step 2: Acylation (e.g., TFAA in CH2Cl2, 60°C) D->E F Final Dilution E->F G GC-FID/MS Injection F->G H Chromatographic Separation (Chiral Column) G->H I Peak Integration & Quantification H->I J Validation Parameter Assessment (ICH Q2(R2)) I->J

Caption: End-to-end workflow for the analysis and validation of α-acetamido-2-methylcinnamic acid.

Recommended Chromatographic Conditions
  • GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 220°C (hold 10 min).

  • Detector: FID, 250°C.

  • Injection Volume: 1 µL.

Validation Protocol: A Step-by-Step Guide

Method validation establishes documented evidence that the procedure is suitable for its intended purpose.[10][11]

ICH Q2(R2) Validation Logic Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ LOD LOD Method->LOD Linearity->Range defines Linearity->LOQ includes Accuracy->Range assessed over Precision->Range assessed over Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship between core validation parameters as per ICH Q2(R2) guidelines.

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte enantiomers in the presence of other components (e.g., impurities, reaction byproducts, or matrix components).

  • Protocol:

    • Analyze a blank solvent sample to check for interfering peaks.

    • Analyze a racemic (50:50) standard of the derivatized analyte to confirm baseline separation of the two enantiomeric peaks.

    • Analyze a sample of the desired (e.g., S-) enantiomer spiked with a small amount (e.g., 1%) of the undesired (R-) enantiomer to ensure the minor peak can be accurately identified and resolved from the major one.

  • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks should be greater than 1.5. No interfering peaks should be observed at the retention times of the enantiomers in the blank.

2. Linearity

  • Objective: To verify the direct proportionality between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the racemic derivatized analyte.

    • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • For each enantiomer, plot a graph of the mean peak area versus concentration.

  • Acceptance Criterion: The correlation coefficient (R²) of the regression line must be ≥ 0.999.

Table 3: Example Linearity Data

Concentration (µg/mL) Enantiomer 1 Area (Mean) Enantiomer 2 Area (Mean)
50125,430126,110
75188,150189,240
100251,300252,500
125314,200315,800
150376,500378,100
0.9998 0.9999

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the racemic standard into a blank matrix.

    • Prepare three replicate samples at each concentration level (total of 9 determinations).

    • Analyze the samples and calculate the concentration of each enantiomer using the previously established linear regression equation.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each enantiomer at each level.[12]

Table 4: Example Accuracy Data (% Recovery)

Spiked Conc. (µg/mL) Enantiomer 1 Recovery Enantiomer 2 Recovery
8099.5%100.2%
100100.8%101.1%
12099.1%99.8%

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a 100% concentration standard on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[12][13]

Table 5: Example Precision Data (%RSD)

Precision Level Enantiomer 1 %RSD Enantiomer 2 %RSD
Repeatability 0.85%0.89%
Intermediate Precision 1.25%1.31%

5. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with suitable precision and accuracy.[10]

  • Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of 10:1.

    • Prepare a sample of the undesired enantiomer at this estimated concentration.

    • Inject six replicates and verify that the precision (%RSD) and accuracy (% Recovery) meet the acceptance criteria (typically %RSD ≤ 10% and Recovery of 80-120%).

  • Acceptance Criterion: The method is verified to be precise and accurate at the LOQ concentration.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., oven ramp rate, carrier gas flow rate, injector temperature).

    • Slightly vary these parameters one at a time (e.g., Flow Rate ± 0.1 mL/min, Oven Ramp ± 0.5°C/min).

    • Analyze a standard sample under each modified condition and evaluate the impact on resolution, retention time, and peak area.

  • Acceptance Criterion: The resolution between enantiomers should remain > 1.5, and system suitability criteria should still be met, demonstrating the method's reliability during routine use.

Conclusion

The successful validation of a chiral GC method for α-acetamido-2-methylcinnamic acid is an exercise in systematic, evidence-based science. It requires a foundational understanding of the analyte's chemistry, leading to the indispensable step of derivatization. By comparing and selecting appropriate derivatization agents and a high-resolution chiral stationary phase, a selective and efficient separation can be developed. Following the rigorous validation framework prescribed by ICH Q2(R2) ensures that the resulting method is not only accurate and precise but also robust and reliable for its intended purpose in a regulated environment. This guide provides the strategic rationale and actionable protocols for researchers to confidently establish a fit-for-purpose enantioselective method.

References

  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Chiral separation of amino acids by gas chromatography.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatiz
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance.
  • A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Valid
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. ERIC.
  • α-Acetamidocinnamic acid. NIST WebBook.

Sources

Comparative

X-Ray Crystallography of α-Acetamidocinnamic Acid Transition Metal Complexes: A Comparative Guide

Introduction: Structural Elucidation in Asymmetric Catalysis The enantioselective hydrogenation of α-acetamido-2-methylcinnamic acid and its parent compound, α-acetamidocinnamic acid (ACA), is a foundational reaction in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Elucidation in Asymmetric Catalysis

The enantioselective hydrogenation of α-acetamido-2-methylcinnamic acid and its parent compound, α-acetamidocinnamic acid (ACA), is a foundational reaction in the synthesis of chiral amino acids (e.g., L-DOPA). The efficiency, turnover frequency (TOF), and enantiomeric excess (ee) of this transformation are entirely dependent on the 3D spatial arrangement of the transition metal (TM) precatalysts and substrate-bound intermediates.

For researchers and drug development professionals, X-ray crystallography serves as the ultimate analytical tool. It moves catalyst design from empirical trial-and-error to rational, mechanistically guided engineering. This guide provides an objective comparison of Rhodium (Rh), Ruthenium (Ru), and Zinc (Zn) complexes, detailing how their crystallographic features dictate their catalytic and material performance.

Comparative Analysis of Transition Metal-ACA Complexes

Rhodium (Rh) Precatalysts and Intermediates

Rh-based systems utilizing C2-symmetric ligands (e.g., DIPAMP, diarylphosphinites) are the historical gold standard for ACA hydrogenation. X-ray crystallographic studies of these complexes reveal that the rigidity of the chiral pocket directly controls enantioselectivity[1].

  • Structural Dynamics: Crystallography of dimeric [Rh(DIPAMP)]2 2+ and monomeric solvate complexes typically demonstrates a square-planar geometry in the Rh(I) resting state[2]. Upon coordination with the ACA derivative, the substrate acts as a bidentate ligand (binding via the olefin and the acetamido oxygen), forcing the complex into a highly specific stereochemical conformation prior to the oxidative addition of hydrogen.

  • Performance: Rh-diarylphosphinite complexes exhibit exceptional enantioselectivities (up to 98% ee) due to the precise P-Rh-P bite angle, which can be accurately quantified via X-ray diffraction[1].

Ruthenium (Ru) Catalytic Systems

Ru(II) complexes offer a robust alternative, particularly when utilizing BINAP or hybrid phosphine-phosphite (e.g., Senphos) ligands.

  • Structural Dynamics: Unlike the strictly square-planar Rh(I) precursors, Ru(II) complexes frequently crystallize in distorted octahedral geometries[3]. The steric bulk of the ligands heavily influences the coordination sphere. Crystallographic analysis confirms that hybrid bidentate ligands provide a rigid environment around the Ru center, which is crucial for stereocontrol[4].

  • Performance: These systems demonstrate unprecedented catalytic efficiency. For instance, Ru/Rh systems utilizing phosphine-phosphite ligands achieve TOFs exceeding 2200 and >92% ee for acetamido-acrylate derivatives[4].

Zinc (Zn) Coordination Polymers

Beyond homogeneous hydrogenation, ACA is a highly versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers.

  • Structural Dynamics: The reaction of Zn(II) salts with ACA and pyridine derivatives yields complex secondary building units (SBUs). X-ray diffraction has elucidated the structure of trinuclear complexes such as [Zn3(µ-ACA)6(4-Phpy)2], which arrange in unique "pinwheel" arrays[5].

  • Performance: While not used for hydrogenation, these Zn-ACA complexes are critical for developing novel photophysical materials and heterogeneous solid-state catalysts[5],[6].

Quantitative Data Comparison

The following table summarizes the crystallographic and catalytic parameters of the discussed transition metal complexes.

Complex TypePrimary ApplicationPreferred Crystallization MethodTypical Crystallographic GeometryCatalytic Efficacy (ee%)Ref.
Rh-Diarylphosphinite Asymmetric HydrogenationVapor Diffusion (CH₂Cl₂/Et₂O)Square Planar (Rh-I)90 - 98%[1]
Ru-Phosphine-Phosphite Asymmetric HydrogenationLayering / Slow CoolingDistorted Octahedral (Ru-II)86 - 99%[3],[4]
Rh-DIPAMP (Dimer) Catalyst PrecursorVapor DiffusionBridged Bimetallic>95%[2]
Zn-ACA (Trinuclear) Coordination PolymersSlow Evaporation (EtOH)Pinwheel Array (Zn-II)N/A (Structural)[5]

Experimental Methodologies: Crystallization and X-Ray Analysis

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Crystallization of Air-Sensitive Rh(I) Precatalysts

Expertise Note: Rh(I) phosphine complexes are highly susceptible to oxidation. Oxidation alters the coordination geometry from square planar to distorted octahedral, yielding crystallographic data that is irrelevant to the active catalytic cycle.

  • Inert Atmosphere Preparation: Perform all complexation steps in a nitrogen-filled glovebox using strictly anhydrous, degassed solvents.

  • Complexation & Self-Validation: React [Rh(COD)2]BF4 with the chiral ligand in dichloromethane.

    • Validation Step: Before setting up the crystallization, extract a 50 µL aliquot for ³¹P NMR. A shift to a doublet (due to Rh-P coupling, J ≈ 140 Hz) confirms quantitative complexation[1]. Do not proceed if free ligand singlets remain.

  • Vapor Diffusion Setup: Dissolve the validated complex in a minimum volume of CH₂Cl₂. Place the open vial inside a larger, sealed vessel containing degassed diethyl ether (antisolvent).

    • Causality: Vapor diffusion allows for a thermodynamically controlled, ultra-slow decrease in solubility. This prevents the rapid precipitation that causes crystal twinning and solvent-lattice defects[2].

Protocol B: Isolation of Zn(II)-ACA Coordination Polymers
  • Ligand Deprotonation: Suspend α-acetamidocinnamic acid in ethanol and add a stoichiometric amount of NaOH.

    • Causality: Deprotonation of the carboxylic acid is mandatory to activate ACA as a bridging ligand for multinuclear Zn(II) assembly[5].

  • Metal Coordination: Add Zn(OAc)₂·2H₂O and 4-phenylpyridine (4-Phpy). Heat to 70°C for 2 hours.

  • Slow Evaporation & Self-Validation: Filter the warm solution to remove microcrystalline aggregates. Allow the filtrate to slowly evaporate at room temperature.

    • Validation Step: Harvest the first formed crystals and perform a quick unit cell check on the diffractometer. A primitive triclinic cell confirms the formation of the [Zn3(µ-ACA)6(4-Phpy)2] SBU rather than uncoordinated ACA[5],[6].

Protocol C: X-Ray Diffraction Data Collection
  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a cryoloop. Immediately transfer to the diffractometer under a 100K nitrogen cryostream.

    • Causality: Freezing the crystal at 100K minimizes thermal vibrations (reducing the Debye-Waller factor) and locks disordered solvent molecules in place, which is critical for resolving the precise M-P and M-O bond lengths[6].

  • Mosaicity Check: Collect 3-5 initial frames.

    • Validation Step: If the calculated mosaicity exceeds 1.0°, the crystal is internally fractured (likely due to rapid solvent loss during mounting). Abort the run and mount a new crystal.

Workflow Visualization

G A Synthesis of TM-ACA Complex (Rh, Ru, or Zn) B Crystallization Screening (Solvent/Antisolvent) A->B C1 Vapor Diffusion (Air-sensitive Rh/Ru) B->C1 C2 Slow Evaporation (Stable Zn Polymers) B->C2 D Crystal Harvesting & Mounting (Paratone-N Oil, 100K) C1->D C2->D E X-Ray Diffraction Data Collection (Synchrotron/In-house) D->E F Data Reduction & Phasing (Direct Methods/Patterson) E->F G Structural Refinement & Validation (Anisotropic Displacement) F->G

Caption: Workflow for the crystallization and X-ray diffraction analysis of TM-ACA complexes.

Sources

Validation

Advanced FTIR Spectroscopy Baseline Guide for α-Acetamido-2-methylcinnamic Acid: ATR vs. Transmission vs. DRIFTS

Executive Summary α-Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) is a critical pro-chiral olefin substrate used extensively in asymmetric catalytic hydrogenation to synthesize chiral amino acid derivatives. Monitori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Acetamido-2-methylcinnamic acid (CAS: 88681-64-5) is a critical pro-chiral olefin substrate used extensively in asymmetric catalytic hydrogenation to synthesize chiral amino acid derivatives. Monitoring the structural integrity, hydrogen-bonding states, and reaction progress of this compound relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy[1].

However, the choice of FTIR sampling technique fundamentally alters the resulting spectral baseline and peak intensities. This guide objectively compares three primary FTIR modalities—Attenuated Total Reflection (ATR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS)—providing researchers with self-validating protocols to establish an authoritative spectral baseline.

Mechanistic Overview: The Causality of Modality Selection

To achieve scientific integrity in spectral analysis, researchers must understand why different FTIR techniques yield variations in the baseline data of α-acetamido-2-methylcinnamic acid:

  • Transmission (KBr Pellet): The gold standard for quantitative baseline resolution. Incident IR light passes completely through the sample[2]. Because it follows the Beer-Lambert law linearly, it provides the most accurate peak ratios for the compound's amide and carboxylic acid groups. However, KBr is highly hygroscopic; absorbed water can mask the critical N-H stretch (~3300 cm⁻¹).

  • Attenuated Total Reflection (ATR-FTIR): ATR relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), high-wavenumber bands (like the O-H and N-H stretches of the acetamido group) are artificially weakened compared to transmission spectra[3].

  • Diffuse Reflectance (DRIFTS): Ideal for analyzing the substrate when it is immobilized on a heterogeneous catalyst matrix. IR light scatters through the powder[4]. It requires the Kubelka-Munk mathematical transformation to correct for non-linear scattering and convert reflectance into concentration-proportional data.

Comparative Performance & Baseline Data

The following tables summarize the operational performance of each technique and the established baseline spectral assignments for α-acetamido-2-methylcinnamic acid.

Table 1: Comparative Performance of FTIR Techniques
Analytical FeatureATR-FTIRTransmission (KBr)DRIFTS
Sample Preparation None (Direct powder application)High (Rigorous grinding & pressing)Moderate (Dilution in KBr matrix)
Spectral Resolution Moderate (Subject to anomalous dispersion)High (Gold Standard for baseline)High (Requires Kubelka-Munk)
High-Frequency Bands (N-H / O-H) Artificially weakenedStrong (High risk of H₂O interference)Strong
Primary Application Rapid screening, routine QA/QCRigorous quantitation, publication dataSupported catalyst interaction studies
Table 2: Baseline FTIR Spectral Assignments

Note: Values are based on standard transmission baseline data for α-acetamidocinnamic acid derivatives[1].

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance in Catalysis
3250 - 3350 Amide (-NH)N-H StretchIndicates hydrogen bonding state with chiral catalyst ligands.
2500 - 3000 Carboxylic AcidO-H Stretch (Broad)Differentiates the free acid form from carboxylate salts.
1680 - 1710 Carboxylic AcidC=O StretchShifts upon metal coordination during hydrogenation.
1630 - 1660 AmideC=O Stretch (Amide I)Primary marker for the acetamido group integrity.
1610 - 1630 AlkeneC=C StretchCritical marker: Disappears upon successful asymmetric hydrogenation.
1530 - 1550 AmideN-H Bend (Amide II)Secondary confirmation of the amide functional group.

Logical Workflows and Decision Matrices

G Start Sample Prep: α-Acetamido-2-methylcinnamic Acid ATR ATR-FTIR (Direct Powder) Start->ATR Fast/Non-destructive KBr Transmission (KBr Pellet) Start->KBr High Resolution DRIFTS DRIFTS (Powder/Catalyst Matrix) Start->DRIFTS Surface/Supported ATR_Acq Acquire Spectra (ZnSe/Diamond Crystal) ATR->ATR_Acq KBr_Acq Press Pellet & Acquire (Vacuum Desiccated) KBr->KBr_Acq DRIFTS_Acq Dilute in KBr & Acquire (Kubelka-Munk) DRIFTS->DRIFTS_Acq Baseline Baseline Correction & Atmospheric Compensation ATR_Acq->Baseline KBr_Acq->Baseline DRIFTS_Acq->Baseline

FTIR sample preparation and analysis workflow for α-acetamido-2-methylcinnamic acid.

G Goal Objective: FTIR Analysis of α-Acetamido-2-methylcinnamic Acid Q1 Is the substrate supported on a heterogeneous catalyst? Goal->Q1 Q2 Is strict quantitative peak ratio required? Q1->Q2 No DRIFTS Use DRIFTS (Optimal for surface chemistry) Q1->DRIFTS Yes KBr Use Transmission (KBr) (Gold standard for quantitation) Q2->KBr Yes ATR Use ATR-FTIR (Best for rapid, routine checks) Q2->ATR No

Logical decision tree for selecting the optimal FTIR modality based on experimental requirements.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Do not proceed to data acquisition if the validation checks fail.

Protocol A: Transmission (KBr Pellet)

Best for establishing absolute baseline peak ratios.

  • Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours.

  • Milling: Grind 1-2 mg of α-acetamido-2-methylcinnamic acid with 100-200 mg of KBr using an agate mortar and pestle until the particle size is <2 μm (to prevent the Christiansen scattering effect).

  • Pressing: Transfer to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Check: Evaluate the baseline at 4000 cm⁻¹. Transmittance must be >90%. A sloping baseline indicates excessive particle size (requires re-grinding). A broad peak at 3440 cm⁻¹ indicates water contamination, which invalidates the N-H stretch data. Discard and remake the pellet if water is present.

Protocol B: ATR-FTIR

Best for rapid, non-destructive screening.

  • Preparation: Ensure the diamond or ZnSe ATR crystal is thoroughly cleaned with isopropanol and allowed to dry.

  • Background: Collect a background spectrum of the ambient atmosphere.

  • Self-Validation Check: Inspect the single-beam background scan. The presence of peaks in the 2800-3000 cm⁻¹ region indicates residual organic contamination on the crystal. Clean again until the baseline is perfectly flat.

  • Application: Place a small amount of the neat powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the software to compensate for wavelength-dependent penetration depth.

Protocol C: DRIFTS

Best for analyzing the substrate on a solid catalyst support.

  • Preparation: Mix the sample (or supported catalyst) with KBr powder at a 3-5% (w/w) concentration.

  • Loading: Fill the DRIFTS sample cup, leveling the surface with a spatula without densely packing it (packing alters the scattering angle).

  • Acquisition: Collect the spectrum against a pure KBr background.

  • Transformation: Apply the Kubelka-Munk transformation to the raw reflectance data.

  • Self-Validation Check: Ensure the Kubelka-Munk transformed spectrum exhibits a flat baseline. Non-linearity or derivative-shaped peaks (Reststrahlen bands) indicate specular reflectance interference, requiring further dilution of the sample in the KBr matrix[4].

References

  • NIST Mass Spectrometry Data Center. "α-Acetamidocinnamic acid". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". Edinburgh Instruments Technical Notes. Available at:[Link]

  • Agilent Technologies. "Reflectance FTIR—Diffuse, Specular, Grazing Angle". Agilent Spectroscopy Resources. Available at:[Link]

  • LibreTexts. "Fourier-Transform Infrared Spectroscopy (FTIR)". Advances in Polymer Science. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

alpha-Acetamido-2-methylcinnamic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for α -Acetamido-2-methylcinnamic Acid Executive Summary For researchers and drug development professionals, α -acetamido-2-methylcinnamic acid is a critical substrate, frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for α -Acetamido-2-methylcinnamic Acid

Executive Summary

For researchers and drug development professionals, α -acetamido-2-methylcinnamic acid is a critical substrate, frequently utilized as a benchmark in transition-metal-catalyzed asymmetric hydrogenation to synthesize chiral amino acid derivatives. While its synthetic utility is well-documented, its downstream waste management requires strict adherence to environmental and safety protocols. Improper disposal of this organic acid—and the heavy metal catalysts often accompanying it in reaction mixtures—poses severe environmental and operational risks. This guide provides a causality-driven operational and disposal plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Section 1: Physicochemical & Hazard Profile

Before formulating a disposal plan, it is critical to understand the physical and hazardous properties of the substrate. Because specific toxicological data for α -acetamido-2-methylcinnamic acid can be sparse, safety protocols are extrapolated from closely related structural analogs (e.g., 4-acetamidocinnamic acid).

PropertyValue / Description
Chemical Name α -Acetamido-2-methylcinnamic acid
CAS Number 88681-64-5[1]
Molecular Formula C12H13NO3[1]
Molecular Weight 219.24 g/mol [1]
Physical State Solid (Crystalline Powder)
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin/Eye Irritant[2]

Section 2: Causality-Driven Handling & Operational Safety

True laboratory safety extends beyond merely wearing Personal Protective Equipment (PPE); it requires an understanding of why specific precautions are taken.

  • Aerosolization Prevention: As a fine crystalline powder, this compound poses a significant inhalation risk[2]. Causality: Electrostatic forces generated during the transfer of dry powders can cause particulates to aerosolize, leading to direct respiratory exposure. Protocol: Always handle the dry powder within a ductless powder weighing hood or a Class II Biological Safety Cabinet. Utilize an anti-static bar (ionizer) to neutralize static charges on spatulas and weigh boats prior to handling.

  • PPE Requirements: Wear nitrile gloves (double-gloving is recommended during spill cleanup), tightly sealed safety goggles, and a flame-resistant laboratory coat.

Section 3: Experimental Workflow & Waste Segregation Logic

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of waste management is that no experimental activity should begin unless a comprehensive plan for the disposal of hazardous waste has been formulated[3].

When utilizing α -acetamido-2-methylcinnamic acid in asymmetric synthesis, the resulting waste stream is a complex mixture of unreacted substrate, organic solvents, and heavy metal catalysts (e.g., Rhodium or Ruthenium). Proper segregation is paramount.

WasteWorkflow Start α-Acetamido-2-methylcinnamic acid Reaction Waste PhaseSep Phase Separation & Filtration Start->PhaseSep Solid Solid Waste (Unreacted Substrate) PhaseSep->Solid Filter Cake Liquid Liquid Waste (Solvent + Catalyst) PhaseSep->Liquid Filtrate Incineration EPA-Approved Chemical Incinerator Solid->Incineration MetalScavenge Metal Scavenging (Rh/Ru Removal) Liquid->MetalScavenge Catalyst Heavy Metal Waste MetalScavenge->Catalyst Bound Metals OrgSolvent Organic Solvent MetalScavenge->OrgSolvent Clean Solvent Recovery Catalyst Recovery Catalyst->Recovery Halogenated Halogenated (e.g., DCM) OrgSolvent->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) OrgSolvent->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Caption: Logical workflow for segregating α-acetamido-2-methylcinnamic acid reaction waste streams.

Section 4: Step-by-Step Disposal Protocols

These protocols are designed as self-validating systems to ensure errors are caught before waste is finalized.

Protocol A: Solid Waste Disposal (Unreacted/Recovered Acid)
  • Collection: Sweep up any unreacted solid or crystallized byproduct using a dedicated anti-static brush.

    • Self-Validation Step: Ensure the collection container is completely dry to prevent unintended hydrolysis or exothermic degradation reactions.

  • Containment: Place the solid into a high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Label strictly as "Hazardous Waste - Non-Halogenated Organic Solid ( α -Acetamido-2-methylcinnamic acid)".

  • Routing: Submit to the institutional Environmental Health and Safety (EHS) department for final destruction via an EPA-approved chemical incinerator. Never dispose of organic acids in the regular trash or down the sink.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Catalyst Scavenging: Before disposing of the solvent, add a metal scavenger (e.g., functionalized silica or a thiol-based resin) to the reaction mixture to bind Rh/Ru catalysts. Stir for 2 hours, then filter.

    • Causality: Heavy transition metals must not be incinerated with standard organics due to severe environmental toxicity and the high recovery value of the metals.

  • Solvent Segregation:

    • Non-Halogenated: If the reaction was run in methanol or ethyl acetate, route the filtrate to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dichloromethane (DCM) or chloroform was used, route to the "Halogenated Organic Waste" carboy.

    • Self-Validation Step: Visually inspect the waste carboy label before pouring. Mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and incineration complexity.

Protocol C: Empty Container Management (Triple-Rinse Rule)

Chemical residues represent a serious health threat to custodial staff and the environment.

  • Triple-Rinsing: Empty chemical containers must be triple-rinsed with a compatible solvent (e.g., ethanol or acetone) capable of dissolving residual α -acetamido-2-methylcinnamic acid[4].

  • Volume: Use an amount of solvent equal to approximately 5% of the container's volume for each rinse[4].

  • Rinsate Disposal: Collect all rinsate and dispose of it immediately as hazardous liquid waste[4].

  • Defacing: Completely deface or remove all original hazard labels on the container before discarding the clean bottle into standard glass/plastic recycling or regular trash[4].

Section 5: Emergency Spill Response & Deactivation Plan

In the event of an accidental release of the dry powder, execute the following steps immediately:

  • Isolation: Restrict access to the spill zone to prevent tracking the chemical throughout the laboratory.

  • Suppression (Critical Step): Do not use a dry broom or standard vacuum.

    • Causality: Dry sweeping generates airborne dust, exacerbating the Acute Tox. 4 inhalation hazard[2]. Lightly mist the spilled powder with a compatible solvent (like ethanol) or water to suppress dust formation.

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect the first round of wash water with absorbent pads and dispose of the pads as solid hazardous waste.

References

  • NextSDS. 4-ACETAMIDOCINNAMIC ACID — Chemical Substance Information. Retrieved March 2026. URL: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved March 2026. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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